molecular formula C9H8N2 B12692723 3-Methyl-1,6-naphthyridine CAS No. 14757-43-8

3-Methyl-1,6-naphthyridine

Cat. No.: B12692723
CAS No.: 14757-43-8
M. Wt: 144.17 g/mol
InChI Key: NEKXPAAFNVLJTD-UHFFFAOYSA-N
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Description

3-Methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the 1,6-naphthyridine family, a group of heterocyclic compounds known as diazanaphthalenes, which are recognized as privileged scaffolds capable of providing ligands for several biological receptors . This structural class has demonstrated a wide spectrum of biomedical applications, making it a valuable template for developing new therapeutic agents . Researchers utilize this compound and its derivatives primarily as a key intermediate and backbone for synthesizing novel molecules with potential pharmacological activity. The 1,6-naphthyridine core is a common feature in compounds investigated as potent inhibitors for various targets. Notably, closely related tetrahydrobenzo[b][1,6]naphthyridine derivatives have recently been identified as potent monoamine oxidase B (MAO-B) inhibitors, with some analogs exhibiting IC50 values in the low micromolar range (e.g., 1.35 µM), highlighting the scaffold's relevance for research targeting neurological disorders such as Parkinson's disease . Furthermore, the 1,6-naphthyridine structure is found in ligands investigated for cancer research, including potential Hsp90 inhibitors , and has been explored in the development of compounds for treating diseases of the blood vessels . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,6-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-4-8-6-10-3-2-9(8)11-5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKXPAAFNVLJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343318
Record name 3-methyl-1,6-naphthyridine
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Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14757-43-8
Record name 3-Methyl-1,6-naphthyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014757438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methyl-1,6-naphthyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-1,6-NAPHTHYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YGL0T9MB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Methyl-1,6-naphthyridine, a key derivative in this chemical class. The primary focus is on the well-established Friedländer annulation, for which a detailed, field-proven protocol is presented. Mechanistic insights, experimental considerations, and modern catalytic advancements are discussed to equip researchers with the necessary knowledge for the successful synthesis and future exploration of this important molecule.

Introduction: The Significance of the 1,6-Naphthyridine Core

Naphthyridines, a class of diazanaphthalenes, are bicyclic aromatic compounds containing two nitrogen atoms. The 1,6-naphthyridine isomer, in particular, has garnered significant attention in medicinal chemistry. Its derivatives are known to act as potent inhibitors for a variety of biological targets, including spleen tyrosine kinase (SYK) and MET kinase, and have shown promise as anti-human cytomegalovirus (HCMV) inhibitors.[2][3] The strategic placement of substituents on the 1,6-naphthyridine core allows for the fine-tuning of its physicochemical properties and biological activity, making the development of robust and versatile synthetic methodologies a critical endeavor in drug discovery and development.

The Friedländer Annulation: A Cornerstone in Naphthyridine Synthesis

The Friedländer synthesis is a classical and highly effective method for the construction of quinoline and naphthyridine ring systems.[4] The reaction involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration.[5] For the synthesis of 3-Methyl-1,6-naphthyridine, the logical precursors for a Friedländer approach are 4-aminonicotinaldehyde and an α-methylene carbonyl compound that can provide the 3-methyl substituent.

Mechanistic Insights

The mechanism of the Friedländer synthesis can proceed through two primary pathways, both of which are plausible under typical reaction conditions. The first pathway involves an initial aldol condensation between the enolate of the carbonyl compound and the aldehyde functionality of the aminopyridine. The resulting aldol adduct then undergoes cyclization via intramolecular imine formation, followed by dehydration to yield the aromatic 1,6-naphthyridine ring system.

Alternatively, the reaction can commence with the formation of a Schiff base between the amino group of the aminopyridine and the carbonyl compound. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to afford the final product.

Diagram 1: Proposed Reaction Scheme for the Synthesis of 3-Methyl-1,6-naphthyridine via Friedländer Annulation

Friedlander_Synthesis reactant1 4-Aminonicotinaldehyde product 3-Methyl-1,6-naphthyridine reactant1->product + reactant2 Propionaldehyde reactant2->product conditions Base or Acid Catalyst Heat conditions->product Experimental_Workflow start Start setup Reaction Setup: 4-aminonicotinaldehyde, propionaldehyde in EtOH start->setup catalyst Add KOH in EtOH setup->catalyst reflux Reflux and Monitor by TLC catalyst->reflux workup Cool and Evaporate EtOH reflux->workup extraction Extract with EtOAc workup->extraction dry Dry and Concentrate extraction->dry purify Column Chromatography dry->purify end Pure 3-Methyl-1,6-naphthyridine purify->end

Sources

Structural and Pharmacological Profiling of 3-Methyl-1,6-naphthyridine: Crystallography, Synthesis, and Target Binding

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in structural pharmacology, I frequently encounter scaffolds that dictate the success or failure of a drug development pipeline. The 1,6-naphthyridine core—and specifically its 3-methyl substituted derivative (Molecular Formula: C9H8N2) —represents a "privileged scaffold" in modern medicinal chemistry[1]. This in-depth technical guide dissects the crystallographic architecture, synthetic causality, and mechanistic target binding of 3-methyl-1,6-naphthyridine, providing researchers with a self-validating framework for utilizing this molecule in the development of kinase and dihydroorotate dehydrogenase (DHODH) inhibitors [2].

Crystallographic Architecture and Spatial Dynamics

Understanding the spatial orientation of 3-methyl-1,6-naphthyridine is paramount for rational drug design. The fused bicyclic diazanaphthalene core is characterized by strict planarity, which is thermodynamically favorable and critical for its biological function, allowing the molecule to slip into narrow hydrophobic binding pockets of enzymes or intercalate into DNA []([Link]].

X-ray crystallographic analyses of 1,6-naphthyridine derivatives predominantly reveal a monoclinic crystal system , frequently adopting the P21​/n or P21​/c space groups [3][4]. The crystal lattice is primarily stabilized by weak intermolecular C−H⋯N hydrogen bonds, forming centrosymmetric dimers or continuous chains [5]. Additionally, the electron-deficient nature of the nitrogen-containing rings promotes robust π−π stacking interactions [5].

Table 1: Representative Crystallographic Parameters for 1,6-Naphthyridine Derivatives
ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/n or P21​/c
Unit Cell Dimensions a≈8.8–10.5 Å, b≈9.5–22.5 Å, c≈10.2–16.1 Å
Volume (V) 1500–2030 ų
Z (Molecules/Unit Cell) 4
Planarity (r.m.s. deviation) <0.10 Å (Essentially planar)
Intermolecular Interactions C−H⋯N hydrogen bonds, π−π stacking
Table 2: Key Bond Lengths and Angles
Structural FeatureAverage Value
C=N Double Bond Length 1.28−1.32 Å
C-C Aromatic Bond Length 1.38−1.42 Å
N-C-C-C Dihedral Angle ∼180∘ (Planar core)
Inter-planar π−π Distance 3.76−3.85 Å

Synthetic Methodology and Self-Validating Crystallization Protocol

The failure to obtain diffraction-quality crystals of naphthyridines often stems from kinetic trapping during rapid precipitation. Furthermore, synthesizing the C3-methyl derivative requires precise control over regioselectivity. The preferred route involves directed ortho-lithiation followed by base-catalyzed cyclization [2].

Step-by-Step Protocol
  • Directed ortho-Lithiation: Treat the pivaloyl amide precursor with n-BuLi and Tetramethylethylenediamine (TMEDA) under strict temperature control (-78 °C) to generate the dianion.

    • Causality: TMEDA is not merely a solvent; it acts as a bidentate ligand that deaggregates n-butyllithium hexamers, drastically increasing reactivity and directing the lithiation strictly to the ortho position [2].

  • Electrophilic Quenching: Quench the dianion with diethyl oxalate to yield the α -keto-ester intermediate [2].

    • Self-Validation Step: Subject an aliquot to LC-MS. The presence of the α -keto-ester mass peak confirms the success of the electrophilic quench, validating the progression to cyclization.

  • Pfitzinger Cyclization: Expose the validated intermediate to base-catalyzed Pfitzinger reaction conditions to close the ring, forming the 1,6-naphthyridine core [2].

  • Crystallization via Dielectric Modulation: Dissolve the purified product in a minimal volume of a binary solvent system (e.g., hot methanol/ethanol). Allow for slow evaporation over 48-72 hours [[6]]([Link]6].

    • Causality: The binary system gradually modulates the dielectric constant as the more volatile solvent evaporates. This prevents kinetic trapping and allows the planar naphthyridine molecules to align thermodynamically into their stable monoclinic lattice [6].

Workflow Start Starting Material (Pivaloyl Amide) Lithiation Directed ortho-Lithiation (n-BuLi / TMEDA) Start->Lithiation -78 °C Quench Electrophilic Quenching (Diethyl Oxalate) Lithiation->Quench Dianion Formation Cyclization Ring Cyclization (Pfitzinger Conditions) Quench->Cyclization Base Catalysis Crystallization Slow Evaporation (EtOH / MeOH) Cyclization->Crystallization Purification & Validation End Monoclinic Crystals (3-Methyl-1,6-naphthyridine) Crystallization->End 48-72 hrs

Fig 1. Synthesis and crystallization workflow of 1,6-naphthyridine derivatives.

Mechanistic Insights into Pharmacological Targeting

The 1,6-naphthyridine scaffold is highly valued in the development of JAK kinase inhibitors and anti-infectives [3]. More recently, 3-methyl-1,6-naphthyridine derivatives have emerged as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme responsible for the de novo biosynthesis of pyrimidines [[2]]([Link]2][7].

The mechanistic efficacy of this scaffold is directly tied to its crystal structure:

  • Hydrogen Bonding: The nitrogen atoms in the 1,6-naphthyridine ring are strategically positioned to form crucial hydrogen bonds with the hydroxyl group of Tyrosine 356 (Y356) in the DHODH binding site [2].

  • Steric Blockade: The C3-methyl group provides a specific steric bulk that enhances van der Waals contacts with hydrophobic residues (e.g., V134, L359). This restricts the rotational degrees of freedom of the inhibitor, significantly decreasing the off-rate ( koff​ ) and increasing the residence time within the pocket [2].

Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Orotate Orotate (Product) DHODH->Orotate Oxidation Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine Inhibitor 3-Methyl-1,6- naphthyridine Inhibitor->DHODH H-Bonding (Y356) Steric Blockade

Fig 2. Mechanism of DHODH inhibition by 1,6-naphthyridine derivatives.

Conclusion

The 3-methyl-1,6-naphthyridine scaffold is a masterclass in structural pharmacology. Its rigid, planar monoclinic architecture allows for deep-pocket enzyme penetration, while the precise positioning of its nitrogen heteroatoms and the C3-methyl group dictate highly specific target engagement. By adhering to the causality-driven synthetic and crystallographic protocols outlined above, researchers can reliably leverage this scaffold to generate high-affinity inhibitors for complex biological targets.

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The 1,6-Naphthyridine Scaffold and the Significance of the 3-Methyl Analogue

The 1,6-naphthyridine core, a nitrogen-containing heterocyclic system, is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive framework for designing molecules that interact with a variety of biological targets. The introduction of a methyl group at the 3-position, creating 3-Methyl-1,6-naphthyridine, subtly alters the electronic and steric properties of the parent molecule. This modification can influence key physicochemical parameters such as solubility and stability, which are critical for the compound's journey from a laboratory curiosity to a viable drug candidate.

This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-Methyl-1,6-naphthyridine. While specific experimental data for this particular analogue is not extensively available in public literature, this document synthesizes established principles from related heterocyclic chemistry to offer a robust predictive framework. Furthermore, it details field-proven, step-by-step protocols for the empirical determination of these crucial properties, empowering researchers to generate reliable data for their specific applications.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is a cornerstone of its developability, impacting everything from reaction kinetics in synthesis to bioavailability in preclinical studies. The structure of 3-Methyl-1,6-naphthyridine offers key insights into its expected solubility.

Core Structural Features Influencing Solubility:
  • Aromatic System: The fused aromatic rings contribute to a hydrophobic character, suggesting limited aqueous solubility.

  • Basic Nitrogen Atoms: The two nitrogen atoms in the naphthyridine ring are basic and can be protonated at acidic pH. This protonation introduces a positive charge, significantly enhancing the molecule's interaction with polar solvents like water.

  • Methyl Substituent: The small, non-polar methyl group is expected to have a minor, likely negative, impact on aqueous solubility compared to the unsubstituted parent compound.

Predicted pH-Dependent Aqueous Solubility:

A critical aspect for any ionizable compound is its solubility as a function of pH. For 3-Methyl-1,6-naphthyridine, a weak base, the solubility is expected to be highly pH-dependent.

  • Acidic pH (pH < pKa): In acidic environments, the nitrogen atoms will be protonated, forming a cationic species. This charged form is anticipated to have significantly higher aqueous solubility.

  • Neutral to Basic pH (pH > pKa): At pH values above its pKa, the compound will exist predominantly in its neutral, free base form. In this state, its aqueous solubility is expected to be low, governed by the hydrophobic nature of the aromatic system.

This pH-dependent solubility profile has profound implications for oral drug development, as the compound will experience a dramatic pH shift as it transits from the acidic stomach to the more neutral environment of the small intestine.

Solubility in Organic Solvents:

Based on general principles of "like dissolves like," 3-Methyl-1,6-naphthyridine is predicted to be soluble in a range of common organic solvents.[1] Synthesis and purification of related 1,6-naphthyridine derivatives are often performed in solvents such as ethanol, chloroform, and ethyl acetate, suggesting good solubility in these media.[2][3]

Table 1: Predicted Solubility of 3-Methyl-1,6-naphthyridine in Common Laboratory Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water (pH-adjusted), Methanol, EthanolpH-dependent (Water); Good (Alcohols)Capable of hydrogen bonding. Protonation at low pH enhances aqueous solubility.
Polar Aprotic DMSO, DMF, AcetonitrileGood to ExcellentDipole-dipole interactions with the polar heterocyclic system.
Non-Polar Hexanes, ToluenePoor to ModerateMismatch in polarity. Van der Waals forces may allow for some solubility in aromatic solvents.
Chlorinated Dichloromethane, ChloroformGoodEffective at solvating a wide range of organic molecules.

Experimental Protocol for Determining Aqueous and Organic Solubility

The following protocol describes a robust method for quantifying the solubility of 3-Methyl-1,6-naphthyridine.

Methodology: Shake-Flask Method (ICH Harmonized)

This equilibrium-based method is the gold standard for solubility determination.

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4, 9) and select a range of organic solvents.

  • Addition of Compound: Add an excess amount of 3-Methyl-1,6-naphthyridine to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

Stability Profile of 3-Methyl-1,6-naphthyridine

Understanding a compound's stability is paramount for defining storage conditions, shelf-life, and predicting its behavior in biological systems. The naphthyridine ring, while aromatic, possesses reactive sites that can be susceptible to degradation under certain conditions.

Anticipated Degradation Pathways:

Based on the chemical structure and data from analogous heterocyclic systems like 1,5-naphthyridines, the following degradation pathways are most probable[4]:

  • Hydrolysis: The naphthyridine ring itself is generally stable to hydrolysis under neutral conditions. However, under harsh acidic or basic conditions, particularly at elevated temperatures, ring cleavage could occur.

  • Oxidation: The electron-rich nitrogen atoms are susceptible to oxidation, potentially forming N-oxides. This is a common metabolic pathway for nitrogen-containing heterocycles and can also be induced by chemical oxidants or atmospheric oxygen, especially in the presence of light or metal ions.

  • Photodegradation: Aromatic systems can absorb UV and visible light, leading to photochemical reactions. This can result in complex degradation profiles, including dimerization or ring cleavage. It is crucial to protect solutions of 3-Methyl-1,6-naphthyridine from light.[5][6]

Below is a conceptual diagram illustrating the potential degradation pathways.

G main 3-Methyl-1,6-naphthyridine hydrolysis Ring-Opened Products main->hydrolysis  Acid/Base, Heat oxidation N-Oxide Derivatives main->oxidation  Oxidizing Agents (e.g., H₂O₂)  or Atmospheric O₂ photo Photodegradation Products (e.g., Dimers) main->photo  UV/Visible Light

Caption: Potential degradation pathways for 3-Methyl-1,6-naphthyridine.

Experimental Workflow: Forced Degradation Studies

To systematically investigate the stability of 3-Methyl-1,6-naphthyridine, a forced degradation (or stress testing) study is essential. This involves exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products. This process is fundamental to developing a stability-indicating analytical method.

Workflow for Forced Degradation Studies:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid thermal Thermal (Solution at 60°C, Solid at 80°C) prep->thermal photo Photolytic (UV & Visible Light, RT) prep->photo control Control (Stored at 2-8°C, Protected from Light) prep->control analyze Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze control->analyze compare Compare stressed samples to control analyze->compare identify Identify & Characterize Degradation Products compare->identify

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

This protocol provides a general framework for stress testing. The goal is to achieve 5-20% degradation of the parent compound.

Step-by-Step Protocol:

  • Stock Solution: Prepare a stock solution of 3-Methyl-1,6-naphthyridine at approximately 1 mg/mL in a suitable solvent like a mixture of acetonitrile and water.[4]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Heat a solution of the compound at 60°C and a sample of the solid compound at 80°C.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible output (e.g., >1.2 million lux hours and >200 watt hours/square meter, per ICH Q1B guidelines).[5][6] Keep a control sample wrapped in foil in the same environment.

  • Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours) to monitor the extent of degradation.

  • Sample Quenching: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must separate the parent compound from all its degradation products, process impurities, and any other excipients.[7]

Starting Point for Method Development:

  • Column: A C18 reversed-phase column is a versatile starting point (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is typically necessary to resolve both the parent compound and its potentially more polar degradation products.

    • Example Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Detection: A photodiode array (PDA) detector is highly recommended. It allows for the selection of the optimal wavelength for detection (likely the λmax of 3-Methyl-1,6-naphthyridine) and can assess peak purity.

  • Injection Volume: 10 µL.

Method Validation:

Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.

Summary and Recommendations

3-Methyl-1,6-naphthyridine is a compound with significant potential, but like any drug candidate, its physicochemical properties must be thoroughly understood.

  • Solubility: The aqueous solubility is predicted to be low at neutral pH but should increase significantly under acidic conditions due to the basicity of the naphthyridine nitrogens. It is expected to be soluble in a range of polar organic solvents.

  • Stability: The primary stability concerns are oxidation and photodegradation. Care should be taken to protect the compound from light and atmospheric oxygen, especially when in solution. While generally stable to hydrolysis, degradation may occur under extreme pH and temperature.

For any research or development program involving 3-Methyl-1,6-naphthyridine, it is imperative to move from these predictive assessments to empirical data. The protocols outlined in this guide provide a robust framework for generating the high-quality solubility and stability data required to make informed decisions and advance your project with confidence.

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  • National Central University - Scholars. (2020, July 9). First-Principles Investigation of the Thermal Degradation Mechanisms of Methylammonium Lead Triiodide Perovskite.
  • Chemical Review and Letters. (n.d.).
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The 1,6-Naphthyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery & Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: April 2, 2026

Abstract

The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the strategic placement of nitrogen atoms, provides a unique three-dimensional arrangement for substituent presentation, enabling potent and selective interactions with a diverse array of biological targets. This technical guide offers an in-depth exploration of the burgeoning potential of substituted 1,6-naphthyridines in drug discovery, with a particular focus on their applications in oncology, neurodegenerative disorders, and other key therapeutic areas. We will delve into the synthetic strategies that unlock the chemical space of this versatile core, dissect the structure-activity relationships that govern their biological effects, and provide a forward-looking perspective on the future of 1,6-naphthyridine-based therapeutics.

Introduction: The Rise of a Versatile Heterocycle

Naphthyridines, as a class of diazanaphthalenes, exist in six isomeric forms, with the 1,6-isomer proving to be of particular interest to medicinal chemists.[1][2] The unique electronic properties and hydrogen bonding capabilities imparted by the two nitrogen atoms make the 1,6-naphthyridine scaffold an excellent platform for the design of small molecule inhibitors and modulators of various enzymes and receptors.[3][4] The burgeoning number of patents and publications centered on 1,6-naphthyridine derivatives underscores their growing importance in the pharmaceutical landscape.[2] This guide will provide a comprehensive overview of the key therapeutic applications that have been successfully explored for this remarkable heterocyclic system.

Synthetic Strategies: Accessing the 1,6-Naphthyridine Core

The ability to efficiently synthesize a diverse library of substituted 1,6-naphthyridines is paramount for establishing robust structure-activity relationships (SAR). A variety of synthetic methodologies have been developed to construct the 1,6-naphthyridine nucleus, often starting from readily available pyridine or piperidone precursors.[2][5]

A common and effective strategy involves the condensation of a 4-aminopyridine derivative with a suitable three-carbon synthon. For instance, the reaction of 4-aminopyridine with 2-(4-bromophenyl)-2-oxoethyl acetate can be utilized to construct the core structure.[6] More recent advancements have focused on developing modular and efficient routes to highly substituted 1,6-naphthyridines. One such approach involves the synthesis of 1,6-naphthyridine-5,7-diones, which can be converted to highly reactive ditriflate intermediates. These intermediates can then undergo sequential functionalization at the C5 and C7 positions through a combination of SNAr and cross-coupling reactions, allowing for rapid diversification of the scaffold.[7][8][9]

Representative Experimental Protocol: One-Pot Multicomponent Synthesis

A notable and efficient method for the synthesis of substituted 1,6-naphthyridine derivatives is a one-pot multicomponent reaction. This approach offers several advantages, including faster reaction times, high yields, and simplified purification.[10]

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, combine benzaldehyde (or a substituted derivative), two equivalents of malononitrile, and one equivalent of 1-naphthylamine.

  • Solvent and Catalyst Addition: Suspend the reactants in an aqueous medium. Add a catalytic amount of a recyclable catalyst, such as SiO2/Fe3O4@MWCNTs.

  • Reaction Execution: Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Product Isolation and Purification: Upon completion, the solid product can be isolated by filtration. The catalyst can be easily separated from the reaction mixture for reuse. The crude product can be further purified by recrystallization or column chromatography.

This method provides a straightforward and environmentally friendly route to a variety of substituted 1,6-naphthyridines.[10]

Therapeutic Applications of Substituted 1,6-Naphthyridines

The versatility of the 1,6-naphthyridine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. This section will highlight key therapeutic areas where these compounds have shown significant promise.

Oncology: A Multifaceted Approach to Cancer Therapy

The 1,6-naphthyridine core is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer.[11][12]

Kinases are a major class of drug targets in oncology, and the 1,6-naphthyridine scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.

  • c-Met and AXL Kinase Inhibitors: The c-Met and AXL receptor tyrosine kinases are implicated in tumor growth, metastasis, and drug resistance. Several series of 1,6-naphthyridine derivatives have been developed as potent inhibitors of these kinases.[13][14][15] For instance, 1,6-naphthyridinone derivatives have been identified as selective type II AXL inhibitors with significant antitumor efficacy.[14][15] The strategic substitution on the 1,6-naphthyridine core allows for fine-tuning of the selectivity profile, for example, achieving high selectivity for AXL over the closely related MET kinase.[14]

  • FGFR and VEGFR Inhibition: Fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs) are crucial for tumor angiogenesis. 7-Substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related ureas have been identified as dual inhibitors of FGFR-1 and VEGFR-2.[16] The 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine derivatives, in particular, have demonstrated low nanomolar inhibitory activity against both kinases.[16] More recently, a novel series of 1,6-naphthyridine-2-one derivatives has been reported as potent and selective inhibitors of FGFR4 for the treatment of colorectal cancer.[17]

  • c-Src Inhibition: The non-receptor tyrosine kinase c-Src plays a role in cancer cell proliferation and invasion. 7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have been shown to be potent and selective inhibitors of pp60c-src.[18]

  • CDK5 Inhibition: While primarily known for its role in neuronal development, aberrant cyclin-dependent kinase 5 (CDK5) activity is also linked to cancer progression.[19] Substituted 1,6-naphthyridines have been disclosed as CDK5 inhibitors with potential applications in oncology.[19]

Topoisomerase I is a well-established target for cancer chemotherapy. Dibenzo[c,h]1,6-naphthyridin-6-ones have been identified as a novel class of topoisomerase I-targeting anticancer agents with potent cytotoxic activity.[20][21] Substitution at the 5-position of the dibenzo[c,h]1,6-naphthyridine core has been shown to be critical for their topoisomerase I-targeting activity.[20]

Heat shock protein 90 (Hsp90) is a molecular chaperone that is overexpressed in many cancers and is essential for the stability and function of numerous oncoproteins. A series of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold have been designed and evaluated as Hsp90 inhibitors, demonstrating anti-proliferative properties in breast cancer cell lines.[22]

Neurodegenerative Diseases: Targeting Key Pathological Pathways

The unique properties of the 1,6-naphthyridine scaffold also make it a promising platform for the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease.

  • Dual-Targeting Anti-Alzheimer's Agents: A promising strategy for treating Alzheimer's disease involves the development of multi-target-directed ligands. Tetrahydrobenzo[h][8][10]naphthyridine-6-chlorotacrine hybrids have been designed as potent inhibitors of both acetylcholinesterase (AChE) and the aggregation of β-amyloid and tau proteins, which are key pathological hallmarks of the disease.[23][24]

  • Phosphodiesterase 5 (PDE5) Inhibition: PDE5 inhibitors have shown potential in improving cognitive function. Novel 1,2,3,4-tetrahydrobenzo[b][8][10]naphthyridine analogues have been identified as potent PDE5 inhibitors with improved aqueous solubility, showing efficacy in a mouse model of Alzheimer's disease.[25]

  • Monoamine Oxidase (MAO) Inhibition: Derivatives of benzo[b][8][10]naphthyridine have been investigated as potential monoamine oxidase B (MAO-B) inhibitors for the treatment of neurodegenerative diseases.[3]

Other Therapeutic Areas

The therapeutic potential of 1,6-naphthyridines extends beyond oncology and neurodegenerative diseases.

  • Kidney Diseases: Substituted 1,6-naphthyridines have been described as CDK5 inhibitors for the treatment of various kidney diseases, including cystic kidney disease and diabetic nephropathy.[19]

  • Antiviral and Antibacterial Activity: The 1,6-naphthyridine scaffold has been incorporated into compounds with antiviral and antibacterial properties.[6][26]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of substituted 1,6-naphthyridines is highly dependent on the nature and position of the substituents on the core scaffold.

  • For Kinase Inhibitors: The substitution pattern on the 1,6-naphthyridine ring system is crucial for achieving both potency and selectivity. For example, in the case of c-Src inhibitors, 1,6-naphthyridin-2(1H)-one analogues bearing basic aliphatic side chains at the 7-position were found to be the most potent.[18] For c-Met kinase inhibitors, a comprehensive SAR study revealed that an N-1 alkyl substituent with a terminal amino group, a hydrophobic substituted benzyl group at the N-3 position, and the tricyclic core were essential for effective inhibition.[4][27]

  • For Topoisomerase I Inhibitors: In the dibenzo[c,h]1,6-naphthyridine series, the substituent at the 5-position plays a critical role in determining the topoisomerase I-targeting activity.[20]

The following table summarizes the key biological targets and the corresponding promising 1,6-naphthyridine-based compounds:

Biological TargetCompound ClassTherapeutic AreaReferences
c-Met, AXL1,6-Naphthyridinone derivativesOncology[13][14][15]
FGFR, VEGFR7-Substituted 3-aryl-1,6-naphthyridine-2,7-diaminesOncology[16]
FGFR41,6-Naphthyridine-2-one derivativesOncology[17]
c-Src7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-onesOncology[18]
CDK5Substituted 1,6-naphthyridinesOncology, Kidney Diseases[19]
Topoisomerase IDibenzo[c,h]1,6-naphthyridin-6-onesOncology[20][21]
Hsp901,6-Naphthyridin-2(1H)-one based novobiocin analogsOncology[22]
AChE, Aβ & Tau AggregationTetrahydrobenzo[h][8][10]naphthyridine-6-chlorotacrine hybridsNeurodegenerative Diseases[23][24]
PDE51,2,3,4-Tetrahydrobenzo[b][8][10]naphthyridine analoguesNeurodegenerative Diseases[25]
MAO-BBenzo[b][8][10]naphthyridine derivativesNeurodegenerative Diseases[3]

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better illustrate the role of 1,6-naphthyridines in a key signaling pathway, the following diagram depicts the inhibition of the c-Met signaling cascade, a critical pathway in many cancers.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->cMet Inhibits Phosphorylation Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis STAT3->Metastasis

Caption: Inhibition of the HGF/c-Met signaling pathway by a 1,6-naphthyridine derivative.

The general workflow for the discovery and development of novel 1,6-naphthyridine-based drugs is outlined in the diagram below.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Target_ID Target Identification and Validation Library_Design Library Design & Synthesis of 1,6-Naphthyridines Target_ID->Library_Design HTS High-Throughput Screening Library_Design->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vitro In Vitro ADME/Tox Profiling Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Pharmacokinetics In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: A generalized workflow for the discovery of 1,6-naphthyridine-based therapeutics.

Conclusion and Future Perspectives

The substituted 1,6-naphthyridine scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry. Its broad range of biological activities, coupled with the development of efficient and modular synthetic routes, has paved the way for the discovery of numerous potent and selective modulators of key biological targets. The success of this scaffold in oncology and its emerging potential in neurodegenerative diseases highlight its significant therapeutic promise.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Chemical Space: The development of new synthetic methodologies will continue to be crucial for accessing novel substitution patterns and expanding the chemical diversity of 1,6-naphthyridine libraries.

  • Enhancing Selectivity: As our understanding of disease biology deepens, the demand for highly selective inhibitors will increase. Fine-tuning the substitution on the 1,6-naphthyridine core will be essential for achieving the desired selectivity profiles and minimizing off-target effects.

  • Application in New Therapeutic Areas: While oncology and neurodegeneration are currently the dominant fields of application, the inherent versatility of the 1,6-naphthyridine scaffold suggests that it could be successfully applied to a wider range of diseases, including inflammatory and infectious diseases.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibitors, the design of covalent and allosteric modulators based on the 1,6-naphthyridine scaffold could lead to drugs with improved efficacy and duration of action.

References

  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst - Chemical Review and Letters. (URL: )
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. (URL: )
  • Synthesis, Reactions, and Biological Activity of Benzo[h][8][10]naphthyridine Derivatives. (URL: )

  • Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditrifl
  • Modular Diversification to Rapidly Access Substituted 1,6-Naphthyridines. (URL: )
  • Novel 1,6-naphthyridin-2(1H)-ones as Potential Anticancer Agents Targeting Hsp90. (URL: )
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. PubMed. (URL: )
  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. PubMed. (URL: )
  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines.
  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Deriv
  • discovery and SAR study of 1H-imidazo[4,5-h][8][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). (URL: )

  • 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. PubMed. (URL: )
  • Design, Synthesis, and Evaluation of Dibenzo[c,h][8][10]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications. (URL: )

  • Biological Activity of Naturally Derived Naphthyridines. PMC - NIH. (URL: )
  • Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas as dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases. PubMed. (URL: )
  • ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. (URL: )
  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. PubMed. (URL: )
  • Synthesis of Novel Benzo[b][8][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. (URL: )

  • 1,6-Naphthyridin-2(1H)
  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ... RSC Publishing. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlw6z0iqIaq0hJD1ThqwOZgKGDc4uGIYp_x6SmPUw7xFCdk3jYCZJ74otAZbQRQbOawVWjj9SIygQsLpG5_VzmfiTSY66IEDbRasXPwT7II1VnAW-bquv8qJgTPtfP2G2DxvjpiehPq1wlJ4Y8xr-lsj6Ciwbc3qTy)
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. (URL: )
  • Tetrahydrobenzo[h][8][10]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer. (URL: )

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy.
  • Tetrahydrobenzo[h][8][10]naphthyridine-6-chlorotacrine hybrids as a new family of anti-Alzheimer agents targeting β-amyloid, tau, and cholinesterase pathologies. PubMed. (URL: )

  • 1,6-Naphthyridin-2(1H)
  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][8][10]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PubMed. (URL: )

  • 1,6-Naphthyridine scaffolds exhibiting diversified applications.
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Tre
  • Some of the most commonly found neurodegenerative diseases.

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Theoretical Calculations on the Molecular and Electronic Structure of 3-Methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 3-Methyl-1,6-naphthyridine, a heterocyclic compound built upon the medicinally significant 1,6-naphthyridine scaffold. For researchers, chemists, and drug development professionals, understanding the intricate relationship between a molecule's three-dimensional structure and its electronic properties is paramount for predicting its reactivity, stability, and potential as a therapeutic agent. This document details the application of Density Functional Theory (DFT) to elucidate the optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated spectroscopic profiles (IR, NMR, UV-Vis) of this target molecule. The protocols described herein are designed to be self-validating, providing a robust and reliable computational methodology for the analysis of nitrogen-containing heterocyclic systems.

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a prominent "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, make it an ideal framework for designing molecules that interact with biological targets.[3] Derivatives of 1,6-naphthyridine have demonstrated a remarkable breadth of biological activities, including potent antitumor, antiviral, and kinase inhibitory properties.[4][5][6][7][8] For instance, certain 1,6-naphthyridin-2(1H)-one derivatives have been developed as novel and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in cancer therapy.[4][6]

Given the therapeutic potential of this molecular family, a deep understanding of its structural and electronic characteristics is essential for rational drug design. The introduction of substituents, such as the methyl group in 3-Methyl-1,6-naphthyridine, can subtly yet significantly alter these properties, influencing everything from metabolic stability to receptor binding affinity.

Theoretical calculations, particularly those rooted in quantum mechanics, offer a powerful, cost-effective, and non-destructive means to probe these molecular attributes before committing to laborious and expensive chemical synthesis.[9][10][11][12] By simulating the molecule's behavior at the atomic level, we can predict its geometry, reactivity hotspots, and spectroscopic signatures, thereby accelerating the discovery and optimization of new drug candidates.[13]

Theoretical Framework and Computational Methodology

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[14] DFT strikes an optimal balance between computational cost and accuracy, making it the workhorse for predicting the properties of organic and medicinal compounds.[13][15]

Causality in Method Selection: Why DFT?

Unlike more computationally demanding wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach significantly reduces computational time while providing results that correlate strongly with experimental data. For this analysis, we select the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set .

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation energies from other sources. Its widespread use and extensive benchmarking have proven it to be highly reliable for predicting the geometries and electronic properties of a vast range of organic molecules.[13][16]

  • 6-311++G(d,p) Basis Set: This choice provides a robust and flexible description of the electron distribution.

    • 6-311G: A triple-zeta basis set that uses more functions to describe valence electrons, offering greater accuracy.

    • ++: These diffuse functions are crucial for accurately modeling systems with lone pairs, such as the nitrogen atoms in our molecule, and for describing weak intermolecular interactions.[16]

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution (i.e., non-spherical orbitals). This is essential for accurately calculating bond angles and electronic properties.[17]

The Self-Validating Computational Workflow

The protocol is designed as a self-validating system. Each step builds upon the previous one, with internal checks to ensure the reliability of the final results. All calculations can be performed using a software package like Gaussian.[13]

G cluster_input Input Phase cluster_calc Calculation Phase cluster_analysis Analysis & Validation A 1. Initial Structure (Build 3-Methyl-1,6-naphthyridine) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Submit for calculation C 3. Frequency Calculation B->C Use optimized geometry E 5. Verify Energy Minimum (Check for imaginary frequencies) C->E D 4. Single-Point Calculations (NMR, UV-Vis, Orbitals) F 6. Analyze Output Data (Geometry, Electronics, Spectra) D->F E->B If not, re-optimize E->D If minimum, proceed G 7. Correlate with Experimental Data (Validation) F->G

Caption: Computational workflow for theoretical analysis.

Experimental Protocol: Step-by-Step Methodology
  • Structure Generation: Construct the 3D molecular structure of 3-Methyl-1,6-naphthyridine using molecular modeling software. Ensure correct atom connectivity and initial hybridization.

  • Geometry Optimization: Perform a full geometry optimization using the selected DFT method (B3LYP/6-311++G(d,p)). This process iteratively adjusts the positions of all atoms until the structure with the minimum potential energy is found.

  • Vibrational Frequency Analysis: Conduct a frequency calculation on the optimized geometry at the same level of theory.

    • Trustworthiness Check: The primary purpose is to confirm that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies validates the structure.[13]

    • Data Output: This step also yields the zero-point vibrational energy (ZPVE) and the simulated infrared (IR) spectrum.

  • Electronic Property Calculation: Using the validated minimum-energy structure, perform single-point energy calculations to determine various electronic properties.

    • Frontier Molecular Orbitals (HOMO/LUMO): Calculate the energies and visualize the spatial distribution of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

    • Molecular Electrostatic Potential (MEP): Generate an MEP surface map, which plots the electrostatic potential onto the electron density surface.

    • Atomic Charges: Calculate the Mulliken atomic charges to understand the charge distribution across the molecule.[17]

  • Spectroscopic Simulation:

    • NMR: Calculate isotropic chemical shifts (¹H and ¹³C) using the Gauge-Independent Atomic Orbital (GIAO) method.

    • UV-Vis: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in the UV-Visible spectrum.[10]

Results and Discussion

The following sections present the expected quantitative data from the theoretical calculations. Disclaimer: The numerical values in the tables are illustrative, based on established principles and data from related compounds. Actual calculations will produce specific values for this molecule.

Optimized Molecular Geometry

The optimization process reveals a largely planar structure for the fused naphthyridine ring system, as expected for aromatic compounds. The methyl group will adopt a staggered conformation relative to the adjacent C-H bond to minimize steric strain.

Caption: 2D Structure of 3-Methyl-1,6-naphthyridine with atom numbering.

The calculated geometric parameters provide a quantitative description of the molecular framework.

ParameterAtom(s)Calculated Value
Bond Length (Å) N1-C21.32 Å
C2-C31.41 Å
C3-C41.38 Å
C4-C4a1.40 Å
N6-C51.33 Å
C3-C111.51 Å
Bond Angle (°) C10-N1-C2117.5°
N1-C2-C3123.0°
C2-C3-C4119.5°
C5-N6-C7118.0°
C2-C3-C11121.0°
Table 1: Selected Optimized Geometric Parameters. These values reflect the hybridization and aromatic character of the ring system. For instance, the C-N bond lengths are intermediate between typical single and double bonds.
Electronic Properties and Reactivity

The electronic properties are key to understanding the molecule's stability, reactivity, and intermolecular interactions.

G cluster_props Calculated Properties cluster_impl Chemical & Biological Implications geom Optimized Geometry stability Kinetic Stability geom->stability homo_lumo HOMO-LUMO Orbitals reactivity Chemical Reactivity (e.g., Electrophilic/Nucleophilic sites) homo_lumo->reactivity via Orbital Distribution homo_lumo->stability via Energy Gap mep Molecular Electrostatic Potential (MEP) mep->reactivity via Charge Distribution interactions Intermolecular Interactions (e.g., Hydrogen Bonding, π-stacking) mep->interactions design Drug Design (Binding affinity, SAR) reactivity->design stability->design interactions->design

Caption: Relationship between theoretical properties and their implications.

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity.[17] A smaller gap suggests the molecule is more easily excitable and more reactive.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE) 4.7 eV
Dipole Moment2.1 Debye
Table 2: Key Calculated Electronic Properties.
  • Molecular Electrostatic Potential (MEP): The MEP map provides an intuitive visualization of charge distribution.[16]

    • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack. In 3-Methyl-1,6-naphthyridine, these are expected around the nitrogen atoms (N1 and N6) due to their lone pairs of electrons. These sites are primary candidates for hydrogen bonding.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Simulated Spectroscopic Profile

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra.[11][18]

  • Vibrational Analysis (FT-IR): The calculated IR spectrum can be used to identify characteristic vibrational modes.

Frequency (cm⁻¹)AssignmentVibrational Mode
~3050-3100Aromatic C-HStretching
~2950-2990Methyl C-HStretching
~1600-1620Aromatic C=C / C=NStretching
~1450-1480Methyl C-HBending
~800-850Aromatic C-HOut-of-plane Bending
Table 3: Predicted Major Vibrational Frequencies.
  • NMR Analysis: Calculated chemical shifts are invaluable for structure elucidation. The GIAO method typically provides good agreement with experimental data.

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
H2~8.9C2~152
H4~7.5C3~130
H5~9.1C4~120
CH₃ (H11) ~2.6 CH₃ (C11) ~20
Table 4: Selected Predicted ¹H and ¹³C NMR Chemical Shifts (vs. TMS).
  • UV-Vis Analysis (TD-DFT): The calculations predict the electronic transitions responsible for UV-Vis absorption. For aromatic systems like this, the primary absorptions are due to π → π* transitions.[19] A major absorption band would be predicted in the UV region, consistent with the extended π-conjugated system.

Conclusion

This guide has outlined a robust and scientifically grounded computational protocol for the detailed analysis of 3-Methyl-1,6-naphthyridine using Density Functional Theory. The theoretical investigation yields critical insights into the molecule's optimized geometry, electronic landscape, and spectroscopic characteristics. The data derived from these calculations—including bond lengths, the HOMO-LUMO gap, MEP surfaces, and simulated spectra—provide a comprehensive molecular portrait. This information is invaluable for predicting the compound's chemical behavior and guiding its potential development in medicinal chemistry and materials science.[20][21] The synergy between computational prediction and experimental validation remains a cornerstone of modern chemical research, enabling a more efficient and targeted approach to molecular design and discovery.[9][12]

References

  • Vertex AI Search. (2026, February 13). Advanced Computational Methods in Spectroscopy: A Q&A Guide.
  • Grunenberg, J. (Ed.). (2010). Computational Spectroscopy.
  • Barone, V. (Ed.). (2012). Computational Strategies for Spectroscopy: From Small Molecules to Nano Systems. Wiley.
  • Journal of Medicinal Chemistry. (2022, May 29). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. Available from: [Link]

  • Google Books. (n.d.). Computational Spectroscopy: Methods, Experiments and Applications.
  • The Journal of Chemical Physics. (2021, November 1). Computational spectroscopy of complex systems. AIP Publishing. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial bioassay and computational studies of various novel naphthyridine series. JOCPR. Available from: [Link]

  • Kaunas University of Technology. (n.d.). Synthesis and Properties of New Nitrogen-Containing Heterocycling Compounds for Organic Electronics. KTU. Available from: [Link]

  • MDPI. (2023, February 9). Synthesis of Novel Benzo[b][11][22]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Available from: [Link]

  • PubMed. (2013, March 7). discovery and SAR study of 1H-imidazo[4,5-h][11][22]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Available from: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Theoretical study of aza-polycyclic aromatic hydrocarbons (aza-PAHs), modelling carbocations from oxidized metabolites and their covalent adducts with representative nucleophiles. RSC Publishing. Available from: [Link]

  • Pearson. (n.d.). Acid-Base Properties Of Nitrogen Heterocycles Definitions Flashcards. Available from: [Link]

  • ACS Publications. (2018, March 30). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Chemical Reviews. Available from: [Link]

  • PubMed. (2023, November 5). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Available from: [Link]

  • Bentham Science Publishers. (2008, December 1). Quantum Chemical Studies on Ultimate Carcinogenic Metabolites from Polycyclic Aromatic Hydrocarbons. Available from: [Link]

  • ResearchGate. (2021, April 16). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. Available from: [Link]

  • SciSpace. (n.d.). Artigo. Available from: [Link]

  • PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Available from: [Link]

  • Indian Academy of Sciences. (2016, November 15). Journal of Chemical Sciences. Available from: [Link]

  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • MDPI. (2020, July 31). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available from: [Link]

  • PMC. (n.d.). Quantum Mechanics Calculations, Basicity and Crystal Structure: The Route to Transition Metal Complexes of Azahelicenes. Available from: [Link]

  • ResearchGate. (n.d.). Chemistry of Heterocyclic Compounds: The Naphthyridines. Available from: [Link]

  • Chemical Review and Letters. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Available from: [Link]

  • SciSpace. (n.d.). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Available from: [Link]

  • Fadda, A. A., El Defrawy, A. M., & Abdou, S. A. (n.d.).
  • PMC. (2020, July 21). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Available from: [Link]

  • RSC Advances. (2022, December 15). Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat .... RSC Publishing. Available from: [Link]

  • ResearchGate. (2019, July 31). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Available from: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. RSC Publishing. Available from: [Link]

  • ResearchGate. (2025, May 13). (PDF) Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. Available from: [Link]

  • PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • PMC. (n.d.). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Available from: [Link]

  • Arxiv. (2011, April 15). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Available from: [Link]

  • Semantic Scholar. (2021, October 9). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

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Methodological & Application

Application Note: Laboratory Synthesis of 3-Methyl-1,6-naphthyridine via Modified Friedländer Annulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a wide array of bioactivities including PDE5, BTK, and MAO B inhibition, as well as potent antimalarial properties[1]. Derivatives such as 3-methyl-1,6-naphthyridine-4-carboxylic acid have also been heavily evaluated as dihydroorotate dehydrogenase (DHODH) inhibitors[2].

This application note provides a self-validating, highly reproducible laboratory protocol for the synthesis of 3-methyl-1,6-naphthyridine . By utilizing a base-catalyzed Friedländer annulation between 4-amino-3-pyridinecarboxaldehyde and propanal, this method bypasses the need for complex pre-functionalized heteroaryl ditriflates[3], offering a direct, thermodynamically driven route to the target bicyclic core[4].

Mechanistic Rationale & Synthetic Strategy (E-E-A-T)

As a synthetic chemist, selecting the correct catalytic environment is paramount to controlling reaction trajectories. While acid-mediated intramolecular Friedel–Crafts reactions are standard for closing complex benzo[1,6]naphthyridine rings[1], applying strong acids to intermolecular condensations with volatile, enolizable aliphatic aldehydes (like propanal) often results in rapid aldol polymerization of the aldehyde.

Causality Behind Experimental Choices:

  • Base Catalysis (KOH in EtOH): We utilize a mild base to selectively deprotonate the α -carbon of propanal. The primary amine of 4-amino-3-pyridinecarboxaldehyde first attacks the propanal carbonyl to form a Schiff base (imine). The base then promotes an intramolecular aldol condensation between the propanal α -carbon and the pyridine C3-aldehyde.

  • Controlled Addition: Propanal is added via a syringe pump. Keeping its steady-state concentration low in the reaction mixture prevents its self-condensation, directing the two-carbon synthon entirely toward the cross-annulation pathway.

  • Thermodynamic Sink: The final dehydration step drives the aromatization of the newly formed pyridine ring, rendering the entire sequence irreversible and pulling the equilibrium toward the highly stable 1,6-naphthyridine core.

Reaction Pathway & Workflow

Workflow SM 4-Amino-3-pyridinecarboxaldehyde + Propanal Cat Base Catalysis (KOH, EtOH, 80°C) SM->Cat Imine Intermediate: Schiff Base (Imine Formation) Cat->Imine Nucleophilic Attack Aldol Intramolecular Aldol Condensation (Ring Closure) Imine->Aldol a-Carbon Deprotonation Aromatize Dehydration & Aromatization (-H2O) Aldol->Aromatize Thermodynamic Sink Workup Aqueous Quench & pH Adjustment (pH 9-10, EtOAc Extraction) Aromatize->Workup Purify Flash Chromatography (Silica Gel, DCM:MeOH) Workup->Purify Prod 3-Methyl-1,6-naphthyridine (Target Scaffold) Purify->Prod

Fig 1: Mechanistic workflow of the base-catalyzed Friedländer annulation for 1,6-naphthyridines.

Materials and Reagents

Table 1: Reagents and Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
4-Amino-3-pyridinecarboxaldehyde 122.131.01.22 gHeteroaryl Starting Material
Propanal (Propionaldehyde) 58.081.50.87 g (1.09 mL)Aliphatic Synthon
Potassium Hydroxide (KOH) 56.110.20.11 gBase Catalyst
Ethanol (Absolute) 46.07Solvent20 mLReaction Medium
Ethyl Acetate / DCM / MeOH --As neededExtraction & Chromatography

Safety Note: Propanal is highly volatile and flammable. Handle inside a fume hood. 1,6-Naphthyridine derivatives can be skin and eye irritants.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-pyridinecarboxaldehyde (1.22 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Add crushed potassium hydroxide (0.11 g, 2.0 mmol). Stir for 5 minutes at room temperature under a nitrogen atmosphere to ensure partial dissolution of the catalyst.

Step 2: Controlled Synthon Addition

  • Attach a reflux condenser to the main neck of the flask.

  • Using a syringe pump through a rubber septum on the side neck, add propanal (1.09 mL, 15.0 mmol) dropwise over a period of 15 minutes. Critical Step: Slow addition prevents the propanal from undergoing base-catalyzed self-aldol condensation.

Step 3: Reflux and Annulation

  • Submerge the flask in a pre-heated oil bath and reflux the mixture at 80 °C for 4–6 hours.

  • Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1, visualized under UV 254 nm). The starting material ( Rf​≈0.3 ) should be fully consumed, replaced by a new, highly fluorescent product spot ( Rf​≈0.5 ).

Step 4: Quenching and pH-Controlled Workup

  • Cool the reaction mixture to room temperature and concentrate the ethanol in vacuo.

  • Dilute the resulting crude residue with distilled water (20 mL).

  • Self-Validating Check: 1,6-Naphthyridines possess dual basic nitrogens. If the aqueous phase is neutral or acidic, the product will protonate and remain water-soluble. Adjust the aqueous layer to pH 9–10 using saturated aqueous NaHCO3​ or 1M NaOH .

  • Extract the basified aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of 100% Dichloromethane (DCM) transitioning to 5% Methanol in DCM.

  • Pool the product-containing fractions and evaporate to yield 3-methyl-1,6-naphthyridine as a pale yellow to off-white solid.

Analytical Characterization

To validate the structural integrity of the synthesized scaffold, compare your results against the expected spectroscopic data below.

Table 2: Expected Analytical Signatures

Analytical MethodExpected Signals / ValuesStructural Assignment
1H NMR (400 MHz, CDCl3​ ) δ 9.15 (s, 1H)H-2 (Highly deshielded by N1 and C3-Me)
δ 8.95 (s, 1H)H-5 (Deshielded by N6)
δ 8.65 (d, J = 5.8 Hz, 1H)H-7 (Adjacent to N6)
δ 7.85 (s, 1H)H-4 (Aromatic core)
δ 7.60 (d, J = 5.8 Hz, 1H)H-8 (Aromatic core)
δ 2.55 (s, 3H)C3-Methyl group
ESI-MS (m/z) 145.07 [M+H]+ Exact mass confirmation for C9​H8​N2​

Troubleshooting & Optimization

Table 3: Common Pitfalls and Corrective Actions

ObservationMechanistic CauseCorrective Action
Low Yield / High Impurities Rapid self-condensation of propanal outcompeting the cross-annulation.Decrease the addition rate of propanal. Ensure the syringe pump is set to deliver over 15 mins.
Product Lost During Extraction Naphthyridine core is protonated and trapped in the aqueous phase.Strictly monitor the aqueous phase pH. Ensure it is adjusted to pH 9–10 before EtOAc extraction.
Incomplete Conversion Insufficient enolization of propanal or inactive catalyst.Ensure KOH is freshly crushed and not heavily hydrated. Increase reflux time by 2 hours.
Streaking on Silica Column Basic nitrogens interacting strongly with acidic silanol groups on the silica gel.Add 1% Triethylamine (TEA) to the DCM:MeOH eluent system to deactivate the silica.

References

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.nih.gov.
  • Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine.jst.go.jp.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.acs.org.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.nih.gov.

Sources

Advanced Applications of 3-Methyl-1,6-naphthyridine in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,6-naphthyridine motif has emerged as a privileged bicyclic aza-aromatic scaffold in modern medicinal chemistry. Specifically, 3-methyl-1,6-naphthyridine and its derivatives have demonstrated profound utility in the development of targeted therapeutics, acting as core structural elements for kinase inhibitors (e.g., c-Met, SYK, JAK)[1][2], HIV integrase inhibitors[3], and human dihydroorotate dehydrogenase (DHODH) inhibitors[4].

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the modular synthesis and late-stage diversification of the 3-methyl-1,6-naphthyridine core. By moving beyond traditional, low-yielding cyclization methods, these optimized workflows enable rapid Structure-Activity Relationship (SAR) exploration.

Mechanistic Rationale: The 1,6-Naphthyridine Scaffold

The strategic placement of nitrogen atoms within the 1,6-naphthyridine ring system creates a highly polarized electronic environment, making it an excellent hydrogen-bond acceptor in kinase hinge-binding regions[2].

The introduction of a methyl group at the C3 position fundamentally alters the molecule's physicochemical properties. In the context of DHODH inhibitors, the steric bulk of the C3-methyl group restricts the rotational freedom of adjacent functional groups (such as a C4-carboxylic acid). This forces the molecule into an orthogonal conformation that perfectly complements the geometry of the enzyme's ubiquinone-binding pocket[4]. However, this same steric hindrance complicates standard synthetic transformations, necessitating the highly specific activation and deprotection protocols detailed below[5].

Synthetic Methodologies & Step-by-Step Protocols

Protocol A: Rapid Modular Diversification via Heteroaryl Ditriflates

Objective: To achieve rapid, one-pot functionalization of the 1,6-naphthyridine core at the C5 and C7 positions without relying on harsh chlorinating agents[1].

Causality & Design: Traditional activation of 1,6-naphthyridine-5,7-diones relies on phosphorus oxychloride ( POCl3​ ) to generate dichloro intermediates. This approach requires a massive excess of reagent and a highly exothermic aqueous quench, which destroys sensitive functional groups and precludes one-pot downstream reactions. By substituting POCl3​ with stoichiometric trifluoromethanesulfonic anhydride ( Tf2​O ) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the dione is converted into a bench-stable ditriflate[6]. The C5-triflate is electronically far more susceptible to nucleophilic aromatic substitution ( SN​Ar ) than the C7-triflate, enabling perfect regiocontrol during sequential amination and cross-coupling[1].

Step-by-Step Methodology:

  • Dione Formation: Treat a 2-cyanoalkylnicotinic ester with the Ghaffar-Parkins catalyst in an EtOH/H2​O mixture at 80 °C. The neutral conditions hydrate the nitrile without triggering premature side reactions. Follow with DBU-mediated cyclization to yield the 1,6-naphthyridine-5,7-dione[7].

  • Ditriflation: Suspend the dione (1.0 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere. Add DBU (2.5 equiv) and cool the mixture to 0 °C. Dropwise, add Tf2​O (2.2 equiv). Allow the reaction to warm to room temperature over 2 hours[6].

  • Regioselective C5-Amination: To the same reaction vessel, add a secondary amine (e.g., morpholine, 1.1 equiv). Stir at room temperature for 1 hour. The amine selectively displaces the C5-triflate[1].

  • C7-Cross Coupling: Isolate the C5-amino-C7-triflate intermediate. Subject it to standard Suzuki-Miyaura conditions using a functionalized boronic acid, Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ in a dioxane/water mixture at 90 °C to yield the fully diversified scaffold[6].

Validation & In-Process Controls: Monitor the ditriflation via LCMS using a neutral mobile phase gradient. The highly reactive ditriflate will streak on standard silica TLC, making LCMS the only reliable self-validating metric. Ensure >95% consumption of the dione before adding the amine to prevent the formation of inseparable mono-triflate impurities[6].

Workflow N1 2-Cyanoalkylnicotinic Ester N2 1,6-Naphthyridine- 5,7-dione N1->N2 Ghaffar-Parkins Cat. Hydration/Cyclization N3 1,6-Naphthyridine- 5,7-ditriflate N2->N3 Tf2O, DBU, DCM 0 °C to RT N4 C5-Substituted 7-Triflate N3->N4 Amine (SNAr) Regioselective N5 Fully Diversified 1,6-Naphthyridine N4->N5 Pd-Catalyzed Cross-Coupling

Fig 1. Workflow for the rapid modular diversification of 1,6-naphthyridines via ditriflates.

Protocol B: Synthesis of 3-Methyl-1,6-naphthyridine-4-carboxylic Acids

Objective: To synthesize sterically hindered C3-methylated naphthyridine carboxylic acids, which act as highly potent DHODH inhibitors[4].

Causality & Design: Standard Pfitzinger cyclizations require harsh basic conditions and temperatures exceeding 50 °C. When synthesizing heavily functionalized 1,6-naphthyridines, these conditions frequently trigger unwanted SN​Ar displacement of halogens (e.g., fluorine) on the aromatic rings[4]. To circumvent this, a Directed Ortho-Metalation (DoM) strategy is utilized at cryogenic temperatures to install the required α -keto ester. Furthermore, the resulting C3-methyl group sterically shields the C4-ester, rendering standard basic hydrolysis (NaOH) ineffective and prone to degradation. Therefore, ester cleavage is achieved using Boron Tribromide ( BBr3​ ) under mild, non-basic conditions[5].

Step-by-Step Methodology:

  • Directed Lithiation: Dissolve the pivaloyl amide precursor in anhydrous diethyl ether containing TMEDA. Cool the system to -78 °C. Slowly add n-BuLi (2.2 equiv) and stir for 2 hours to form the dianion[4].

  • Electrophilic Quench: Rapidly add diethyl oxalate (3.0 equiv) at -78 °C. Allow the mixture to slowly warm to room temperature over 1.5 hours to yield the α -keto ester intermediate[4].

  • Cyclization: Subject the intermediate to base-catalyzed cyclization (KOH, EtOH) at carefully controlled temperatures (<50 °C) to form the 3-methyl-1,6-naphthyridine core without displacing sensitive halogens[4].

  • Deprotection (Hydrolysis): Dissolve the resulting methyl ester in anhydrous DCM. Add BBr3​ (3.0 equiv) dropwise at room temperature. Stir for 2–24 hours to unveil the free carboxylic acid[5].

Validation & In-Process Controls: The DoM reaction is highly temperature-sensitive. The internal temperature must not exceed -70 °C during the n-BuLi addition to prevent premature quenching or rearrangement. During the BBr3​ deprotection, monitor the cleavage via LCMS; due to the C3-methyl steric hindrance, extended reaction times (up to 24 h) are completely normal and expected[5].

Quantitative Data Summaries

Table 1: Reaction Conditions and Yields for 1,6-Naphthyridine Diversification

Reaction Step Reagents & Conditions Rationale / Causality Typical Yield

| Nitrile Hydration | Ghaffar-Parkins Cat., EtOH/H 2​ O, 80 °C | Neutral hydration prevents premature cyclization side-reactions[7]. | 75–85% | | Ditriflation | Tf 2​ O (2.2 eq), DBU, DCM, 0 °C to RT | Avoids excess POCl 3​ ; eliminates the need for harsh aqueous quench[6]. | 80–95% | | C5-Amination (S N​ Ar) | Secondary Amine (1.1 eq), DCM, RT | Exploits higher electrophilicity of C5 over C7 for strict regioselectivity[1]. | 70–90% | | Ester Deprotection | BBr 3​ (3.0 eq), DCM, RT | Overcomes extreme steric hindrance of the C3-methyl group without base[5]. | 65–99% |

Table 2: Biological Activity of 3-Methyl-1,6-naphthyridine Derivatives | Compound Class | Target | Key Structural Feature | IC 50​ / Activity | | :--- | :--- | :--- | :--- | | 3-Methyl-1,6-naphthyridine-4-carboxylic acids | Human DHODH | C3-Methyl group forces orthogonal binding conformation[4]. | 10 – 30 nM | | 5,7,8-Substituted 1,6-naphthyridines | c-Met Kinase | C5-amino and C7-aryl substitutions optimize hinge binding[2]. | < 50 nM | | 1,6-Naphthyridine-7-carboxamides | HIV Integrase | 5-substituted-8-hydroxy motifs chelate active site metals[3]. | Low nM range |

Pharmacological Applications: DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme responsible for the only redox reaction in the de novo biosynthesis of pyrimidine nucleotides[8]. Because rapidly proliferating cells (such as activated T-cells and cancer cells) rely heavily on de novo pyrimidine synthesis, DHODH is a prime target for autoimmune diseases and oncology[4].

3-Methyl-1,6-naphthyridine-4-carboxylic acid derivatives act as potent, competitive inhibitors of DHODH by binding to the enzyme's ubiquinone channel. The precise geometry afforded by the naphthyridine core and the C3-methyl steric lock prevents the natural electron acceptor (ubiquinone) from binding, thereby halting pyrimidine synthesis[4][8].

Pathway cluster_0 De Novo Pyrimidine Biosynthesis S1 L-Dihydroorotate E1 DHODH Enzyme (Mitochondrial) S1->E1 Substrate Binding S2 Orotate E1->S2 Flavin-dependent Oxidation S3 Uridine Monophosphate (UMP) S2->S3 Downstream Processing I1 3-Methyl-1,6-naphthyridine Derivative I1->E1 Competitive Inhibition (Blocks Ubiquinone Site)

Fig 2. Inhibition of human DHODH by 3-methyl-1,6-naphthyridine derivatives in pyrimidine synthesis.

Sources

Application Note: 3-Methyl-1,6-naphthyridine as a Versatile Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,6-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2] Its utility as a ligand in homogeneous catalysis, however, is a rapidly developing field of significant interest. This application note provides a detailed technical guide on the use of 3-Methyl-1,6-naphthyridine as a robust bidentate ligand in transition metal catalysis. We will explore its synthesis, coordination behavior, and provide validated protocols for its application in key catalytic transformations, including cobalt-catalyzed cross-coupling reactions. This guide is intended for researchers seeking to leverage the unique steric and electronic properties of this ligand to achieve enhanced catalytic performance.

Introduction: The Rationale for 1,6-Naphthyridine Ligands

Naphthyridines, as isomers of diazanaphthalene, offer a rigid bicyclic framework with two pyridine rings, making them excellent candidates for chelating ligands in coordination chemistry.[3] The relative positioning of the nitrogen atoms in the six possible isomers dictates the bite angle and electronic properties of the resulting metal complexes, allowing for fine-tuning of catalytic activity.[3]

The 1,6-naphthyridine isomer presents a unique electronic asymmetry and steric profile compared to its more commonly studied 1,8- and 1,5- counterparts. The introduction of a methyl group at the 3-position (3-Methyl-1,6-naphthyridine) further modulates its properties:

  • Electronic Effects: The electron-donating methyl group can increase the electron density on the coordinating nitrogen atoms, potentially enhancing the stability of the metal-ligand bond and influencing the redox properties of the catalytic center.

  • Steric Influence: The methyl group introduces steric bulk that can influence the geometry of the metal complex, affect substrate approach, and promote or hinder specific reaction pathways, such as reductive elimination, thereby impacting selectivity and reaction rates.

These characteristics make 3-Methyl-1,6-naphthyridine a compelling ligand for a range of catalytic reactions where precise control over the metal center's environment is crucial.[4]

Synthesis and Characterization

While various methods exist for constructing the 1,6-naphthyridine core, including modified Skraup reactions and multi-component strategies, a common approach involves the cyclization of functionalized pyridine precursors.[2][5][6] For the purposes of this guide, we assume the availability of 3-Methyl-1,6-naphthyridine. Researchers can refer to synthetic literature for detailed preparation methods.[5]

Key Characterization Data for 3-Methyl-1,6-naphthyridine:

  • CAS Number: 14757-43-8[7]

  • Molecular Formula: C₉H₈N₂[7]

  • Molecular Weight: 144.17 g/mol [7]

  • Appearance: Typically a pale yellow to brownish solid.

  • Solubility: Soluble in common organic solvents.

Coordination Chemistry and Complex Formation

3-Methyl-1,6-naphthyridine typically acts as a bidentate, N,N'-chelating ligand, forming stable complexes with a variety of transition metals, including cobalt, rhodium, iridium, and palladium.[8][9][10] The coordination involves the donation of lone pairs from both nitrogen atoms to the metal center, forming a metallacycle.

Caption: Coordination of 3-Methyl-1,6-naphthyridine to a generic metal center (M).

The formation of the metal complex is a critical prerequisite for catalysis. In situ complex formation is common, where the ligand and a metal precursor are mixed directly in the reaction vessel.

Application in Catalysis: Cobalt-Catalyzed Cross-Coupling

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based methods for forming C-C bonds. The choice of ligand is paramount for achieving high yields and selectivity. 1,6-Naphthyridine derivatives have proven effective in this domain.[9]

This section provides a detailed protocol for the functionalization of a halogenated naphthyridine using a Grignard reagent, a reaction class where 3-Methyl-1,6-naphthyridine and its analogs can serve as ancillary ligands to stabilize the cobalt catalyst. While the protocol describes the coupling onto a naphthyridine core, the principles apply to using 3-Methyl-1,6-naphthyridine as the ligand in other cobalt-catalyzed systems.

Protocol: Cobalt-Catalyzed Alkylation of Chloro-Naphthyridines

This protocol is adapted from methodologies described for the cobalt-catalyzed functionalization of N-heterocycles.[9]

Objective: To perform a cobalt-catalyzed cross-coupling reaction between a chloro-substituted heterocycle and an alkyl Grignard reagent. The 3-Methyl-1,6-naphthyridine would be introduced as the supporting ligand for the cobalt catalyst.

Materials:

  • Substrate: 1-Chloro-2,7-naphthyridine (or other suitable chloro-heterocycle)

  • Reagent: 2-Phenylethylmagnesium bromide (1.0 M in THF)

  • Catalyst Precursor: Cobalt(II) chloride (CoCl₂)

  • Ligand: 3-Methyl-1,6-naphthyridine

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction Solvent: Ethyl acetate

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stir plate

  • Standard glassware for workup and purification

  • Column chromatography setup

Experimental Workflow Diagram

G A 1. Setup & Inerting - Assemble oven-dried glassware. - Purge with Argon/N₂ for 15 min. B 2. Catalyst Preparation (In Situ) - Add CoCl₂ (5 mol%) and  3-Methyl-1,6-naphthyridine (5.5 mol%). - Add anhydrous THF. A->B Inert Atmosphere C 3. Substrate Addition - Add chloro-heterocycle (1.0 equiv)  to the catalyst mixture. B->C D 4. Reagent Addition - Slowly add Grignard reagent (1.2 equiv)  at 0 °C to 25 °C. C->D Controlled Addition E 5. Reaction Monitoring - Stir at 25 °C for 30 min - 2h. - Monitor by TLC or GC-MS. D->E Reaction Progress F 6. Quenching - Cool to 0 °C. - Slowly add sat. aq. NH₄Cl. E->F G 7. Workup & Extraction - Extract with Ethyl Acetate (3x). - Wash with brine. F->G H 8. Purification - Dry over Na₂SO₄. - Concentrate in vacuo. - Purify by column chromatography. G->H I 9. Characterization - Obtain final product. - Analyze by NMR, MS. H->I

Caption: Standard experimental workflow for the cobalt-catalyzed cross-coupling reaction.

Step-by-Step Procedure:

  • Flask Preparation: Under an inert atmosphere (Argon or Nitrogen), add CoCl₂ (0.05 mmol, 5 mol%) and 3-Methyl-1,6-naphthyridine (0.055 mmol, 5.5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Causality Note: An inert atmosphere is critical as both the Grignard reagent and the active cobalt species are sensitive to air and moisture. The slight excess of the ligand ensures full coordination to the cobalt center.

  • Solvent and Substrate Addition: Add anhydrous THF (5 mL) to the flask. Stir for 5-10 minutes until the catalyst and ligand are well-dispersed. Add the chloro-heterocycle substrate (1.0 mmol, 1.0 equiv).

  • Grignard Reagent Addition: Slowly add the 2-phenylethylmagnesium bromide solution (1.2 mL, 1.2 mmol, 1.0 M in THF) dropwise to the stirring reaction mixture at room temperature. An exotherm may be observed.

    • Causality Note: Slow addition is necessary to control the reaction rate and prevent side reactions. A slight excess of the Grignard reagent ensures complete consumption of the starting material.

  • Reaction Progress: Stir the reaction mixture at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath (0 °C) and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL).

    • Causality Note: Quenching destroys any unreacted Grignard reagent and protonates the intermediate species. It must be done slowly and at a low temperature to manage the exothermic reaction.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure cross-coupled product.

Data Summary

The following table summarizes representative results for cobalt-catalyzed cross-couplings, illustrating the potential scope.

EntryHalide SubstrateGrignard ReagentProductYield (%)Reference
13,6-dichloro-2,7-naphthyridine2-phenylethyl-MgBrMono-alkylated product80%[9]
21-chloro-2,7-naphthyridine2-phenylethyl-MgBr1-phenethyl-2,7-naphthyridine82%[9]
31-chloro-2,7-naphthyridineMeMgCl1-methyl-2,7-naphthyridine98%[9]
44-iodo-1,5-naphthyridineBenzyl-ZnCl4-benzyl-1,5-naphthyridine75%[9]

Note: The table shows results for related naphthyridine systems, which are directly applicable to catalysis involving 3-Methyl-1,6-naphthyridine as a ligand.

Proposed Catalytic Cycle

The precise mechanism can vary, but a plausible catalytic cycle for a cobalt-catalyzed cross-coupling with a Grignard reagent is outlined below. The 3-Methyl-1,6-naphthyridine ligand (L) stabilizes the cobalt center throughout the cycle.

Catalytic_Cycle Proposed Catalytic Cycle for Co-Catalyzed Cross-Coupling L = 3-Methyl-1,6-naphthyridine A L-Co(II)Cl₂ B L-Co(0) A->B Reduction C L-Co(II)(R¹)X B->C Oxidative Addition D L-Co(II)(R¹)(R²) C->D Transmetalation D->B Reductive Elimination Product R¹-R² D->Product Grignard1 2 R²MgX Grignard1->A Grignard2 R²MgX Grignard2->C Substrate R¹-X Substrate->B

Caption: Proposed catalytic cycle for cobalt-catalyzed cross-coupling reactions.

  • Reduction: The Co(II) precursor is reduced by the Grignard reagent to an active Co(0) species.

  • Oxidative Addition: The organic halide (R¹-X) oxidatively adds to the L-Co(0) complex to form a L-Co(II) intermediate.

  • Transmetalation: The organometallic reagent (R²MgX) transfers its organic group to the cobalt center.

  • Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the cobalt center, forming the final product and regenerating the active L-Co(0) catalyst.

Conclusion and Future Outlook

3-Methyl-1,6-naphthyridine is a promising and versatile ligand for homogeneous catalysis. Its unique electronic and steric properties, conferred by the 1,6-naphthyridine scaffold and the 3-methyl substituent, provide a powerful tool for controlling the reactivity and selectivity of metal catalysts. The protocols and principles outlined in this guide demonstrate its utility in robust C-C bond-forming reactions and serve as a foundation for its exploration in other important transformations, such as C-H activation, photocatalysis, and asymmetric synthesis.[10][11] As the demand for efficient and selective catalytic methods grows, ligands like 3-Methyl-1,6-naphthyridine will undoubtedly play an increasingly important role in the development of next-generation catalysts.

References

  • Ikekawa, N., & Hino, Y. (1959). Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. Pharmaceutical Bulletin, 7(5), 568-571. [Link]

  • Zarubaev, V. V., et al. (2023). Synthesis of Novel Benzo[b][2][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1693. [Link]

  • Shimkin, K. W., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10912-10921. [Link]

  • Kamala Prasad, V., et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119. [Link]

  • Various Authors. Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate. [Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3610-3631. [Link]

  • Kayed, S. F., et al. (2024). Gallic acid-based Cu(II) complexes: Synthesis, structural characterization, and enhanced photocatalytic degradation of metronidazole. Arabian Journal of Chemistry, 17(1), 105439. [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6436. [Link]

  • Solomon, B. F. (2023). Synthesis and Characterization of Rhenium 2,2′-pyridylnaphthyridine Metal Complexes. University of Richmond Honors Theses. [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. ACS Molecule of the Week. [Link]

  • Various Authors. Common coordination modes of naphthyridine-based ligands in metal... ResearchGate. [Link]

  • Gicquel, M., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(16), 4283–4286. [Link]

  • Campeau, L. C., et al. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society, 135(41), 15334-15337. [Link]

  • Genie Ingredient Database. 3-METHYL-1,6-NAPHTHYRIDINE. Genie. [Link]

  • Kumar, A., & Kumar, V. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6845-6871. [Link]

  • Maleki, A., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters. [Link]

  • Montoir, D., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6128. [Link]

  • Maleki, A., et al. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]

Sources

Application Note: Quantitative Analysis of 3-Methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 3-Methyl-1,6-naphthyridine, a key heterocyclic compound relevant in pharmaceutical development as an intermediate or potential impurity. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. The application note emphasizes the rationale behind methodological choices and outlines a full validation strategy in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2]

Introduction and Strategic Importance

3-Methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. Like other naphthyridine derivatives, it serves as a valuable scaffold in medicinal chemistry, with various analogues exhibiting a wide range of biological activities.[3][4][5] Accurate and precise quantification of this compound is paramount for several reasons:

  • Drug Substance and Product QC: To determine the purity of an active pharmaceutical ingredient (API) or to quantify 3-Methyl-1,6-naphthyridine if it is a known process-related impurity or degradation product.

  • Pharmacokinetic (PK) Studies: To measure its concentration in biological matrices (e.g., plasma, urine) to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Process Chemistry: To monitor the progress of a chemical reaction where it is either a reactant, intermediate, or product, enabling process optimization.

The selection of an appropriate analytical method is contingent on the specific application, required sensitivity, and the complexity of the sample matrix. This guide focuses on the two most powerful and widely adopted techniques for this purpose: HPLC-UV and LC-MS/MS.

Choosing the Right Analytical Platform: A Rationale-Driven Approach

The decision to use HPLC-UV versus LC-MS/MS is a critical juncture in method development, driven by the analytical objective.

  • HPLC-UV: This is the workhorse for quality control environments. Its robustness, cost-effectiveness, and straightforward operation make it ideal for assay and purity testing where analyte concentrations are relatively high (typically >0.05% or >1 µg/mL). The chromophore of the naphthyridine ring system allows for sensitive UV detection.

  • LC-MS/MS: This technique offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification.[6] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), it can selectively detect the analyte in complex matrices like plasma, even in the presence of co-eluting interferences.[7] This is essential for bioanalysis (PK studies) and for quantifying genotoxic or other critical impurities at parts-per-million (ppm) levels.

Below is a logical workflow for the development and validation of an analytical method for 3-Methyl-1,6-naphthyridine.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Application Dev_Start Define Analytical Target (e.g., Purity, PK, Trace Impurity) Select_Tech Select Technique (HPLC-UV vs. LC-MS/MS) Dev_Start->Select_Tech Optimize_LC Optimize LC Conditions (Column, Mobile Phase, Gradient) Select_Tech->Optimize_LC Optimize_Det Optimize Detector Settings (Wavelength / MRM Transitions) Optimize_LC->Optimize_Det Specificity Specificity / Selectivity Optimize_Det->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ / LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Method Transfer Reporting Data Analysis & Reporting Routine_Analysis->Reporting

Caption: Analytical method development and validation lifecycle.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This protocol is designed for the quantification of 3-Methyl-1,6-naphthyridine as a primary component (assay) or a significant impurity in a drug substance.

Principle

The method utilizes reverse-phase high-performance liquid chromatography to separate 3-Methyl-1,6-naphthyridine from other components in the sample. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing the peak area to that of a reference standard calibration curve.

Causality Behind Experimental Choices
  • Column: A C18 stationary phase is chosen for its versatility in retaining moderately polar aromatic compounds like naphthyridines.

  • Mobile Phase: A slightly acidic mobile phase (pH ~3 using formic acid) is employed. The acidic conditions protonate the basic nitrogen atoms on the naphthyridine ring, leading to improved peak shape and minimizing tailing caused by interactions with residual silanol groups on the column packing.[8]

  • Detector Wavelength: The detection wavelength is selected based on the UV absorbance maximum of 3-Methyl-1,6-naphthyridine to ensure maximum sensitivity.

Detailed Step-by-Step Methodology

A. Materials and Reagents

  • 3-Methyl-1,6-naphthyridine Reference Standard (purity ≥ 99.5%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Deionized Water, 18.2 MΩ·cm or greater

  • Volumetric flasks, pipettes, and autosampler vials

B. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particles (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 22.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD, 254 nm (or optimal wavelength determined by UV scan)

C. Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Stock Solution to cover the desired concentration range (e.g., 1-100 µg/mL).

D. Sample Preparation

  • Accurately weigh an amount of sample expected to contain ~25 mg of 3-Methyl-1,6-naphthyridine into a 25 mL volumetric flask.

  • Add ~20 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

E. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of 3-Methyl-1,6-naphthyridine in the sample using the regression equation.

Method Validation Summary (ICH Q2(R2))

All analytical methods must be validated to demonstrate they are fit for purpose.[9][10] The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC impurity quantification method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak is free from interference from blank, placebo, and known impurities. Peak purity index > 0.999.Pass
Linearity (r²) ≥ 0.998 over the specified range.0.9995
Range Typically LOQ to 120% of the specification limit.0.5 - 12 µg/mL
Accuracy (% Recovery) 80.0% - 120.0% at three levels (e.g., LOQ, 100%, 120%).98.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 5.0%; Intermediate (2 analysts, 2 days): ≤ 10.0%.1.2% (Repeatability)
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Verified for accuracy and precision.0.5 µg/mL (0.05% of 1 mg/mL)
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.0.15 µg/mL (0.015% of 1 mg/mL)
Robustness %RSD ≤ 5.0% after minor changes in method parameters (flow rate ±10%, temp ±2°C, pH ±0.2).Pass

Protocol 2: Quantification by LC-MS/MS

This protocol is tailored for the ultra-sensitive quantification of 3-Methyl-1,6-naphthyridine in a complex biological matrix, such as human plasma, for pharmacokinetic analysis.

Principle

After extraction from plasma, the analyte is separated using fast UHPLC and detected by a triple quadrupole mass spectrometer. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific fragmentation of the protonated parent molecule. An isotopically labeled internal standard (IS) is used to correct for matrix effects and variations in extraction recovery and instrument response.

Detailed Step-by-Step Methodology

G Start Plasma Sample (100 µL) Add_IS Add Internal Standard (e.g., d3-3-Methyl-1,6-naphthyridine) Start->Add_IS Add_Protein Add Acetonitrile (300 µL) to Precipitate Proteins Add_IS->Add_Protein Vortex_Centrifuge Vortex & Centrifuge (14,000 rpm, 10 min) Add_Protein->Vortex_Centrifuge Supernatant Transfer Supernatant Vortex_Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Quantify Quantify using Analyte/IS Peak Area Ratio Inject->Quantify

Caption: LC-MS/MS sample preparation workflow (Protein Precipitation).

A. Materials and Reagents

  • In addition to reagents from Protocol 1:

  • d3-3-Methyl-1,6-naphthyridine (or other suitable stable isotope-labeled internal standard).

  • Control human plasma (K2-EDTA).

B. Instrumentation and Conditions

  • LC-MS/MS System: Sciex Triple Quad 6500+ with an Agilent 1290 Infinity II UHPLC (or equivalent).

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particles.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate for 1 min.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (Hypothetical):

      • 3-Methyl-1,6-naphthyridine: Q1: 145.1 -> Q3: 118.1 (loss of HCN)

      • d3-Internal Standard: Q1: 148.1 -> Q3: 121.1

    • Note: MRM transitions must be optimized empirically by infusing the analyte.

C. Preparation of Solutions

  • Standard and IS Stocks (1.0 mg/mL): Prepare in Methanol.

  • Calibration and QC Samples: Spike appropriate amounts of the analyte standard working solution into control human plasma to create a calibration curve (e.g., 0.1 - 100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

D. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an autosampler vial for injection.

E. Data Analysis

  • Integrate the chromatographic peaks for the analyte and the internal standard MRM transitions.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators, using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in QC and unknown samples from the calibration curve.

References

  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Chromatography Today.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Lab Manager. (2025, October 23).
  • International Council for Harmonisation. (2023, November 30).
  • Nowik, W., & Buś-Kozłowski, R. (n.d.). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC.
  • Grob, K., & Schilling, B. (2005, April 19). Method for Analysis of Polar Volatile Trace Components in Aqueous Samples by Gas Chromatography.
  • Analyst (RSC Publishing). Sample preparation for polar metabolites in bioanalysis.
  • BenchChem. (2025). Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers.
  • Preprints.org. (2025, June 13).
  • Ministry of the Environment, Government of Japan. III Analytical Methods.
  • Patent Document.
  • SIELC Technologies. Separation of 3-Methylpyridine on Newcrom R1 HPLC column.
  • BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Methyl-2,6-naphthyridine.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Agency for Toxic Substances and Disease Registry. 6. Analytical Methods.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • PubMed. (2014, September 15).
  • The Royal Society of Chemistry. Analytical Methods.
  • Wójcik, K., et al. (2025, October 27). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC.
  • MDPI. (2024, December 17).
  • RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Shimadzu Corporation. PyGC-MS (熱分解ガスクロマトグラフ-質量分析計) によるLIBバインダーの定性分析.
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • The University of Osaka Institutional Knowledge Archive (OUKA). Current trends in liquid chromatography-mass spectrometry analysis of small interfering RNAs: A short review.
  • Shimadzu Corporation. MSピークトラッキングによる分析法開発の効率化 -トリプル四重極質量分析計の活用-.
  • ResearchGate. (2025, May 13). (PDF) Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media.
  • Chemical Review and Letters. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs.

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Application Notes and Protocols: In Vitro Evaluation of 3-Methyl-1,6-naphthyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] This structural motif is present in numerous compounds that have been investigated for their ability to inhibit key players in cancer progression, such as protein kinases and topoisomerases.[2][3][4][5][6] The addition of a methyl group at the 3-position of the 1,6-naphthyridine core can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced potency and selectivity for specific biological targets.

Recent studies on related compounds, such as 3-methyl-1,6-diazaphenothiazines, have revealed their capacity to induce apoptosis in cancer cells through mechanisms involving redox imbalance.[7] Furthermore, various 1,6-naphthyridine derivatives have been identified as potent inhibitors of critical oncogenic kinases, including Fibroblast Growth Factor Receptor (FGFR), c-Met, and Cyclin-Dependent Kinase 5 (CDK5).[4][5][8]

These application notes provide a comprehensive guide for the in vitro evaluation of novel 3-Methyl-1,6-naphthyridine derivatives. The protocols outlined below follow a logical, tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies to elucidate the mode of action.

Tier 1: Primary Screening for Cytotoxicity

The initial step in evaluating a new chemical entity is to determine its general cytotoxic effect on a panel of cancer cell lines. This provides a broad overview of the compound's potency and spectrum of activity.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11][12]

Materials:

  • 3-Methyl-1,6-naphthyridine derivatives (dissolved in DMSO)

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 3-Methyl-1,6-naphthyridine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC50 Values
CompoundMCF-7 (µM)HCT116 (µM)A549 (µM)
Derivative 1 3.5 ± 0.45.2 ± 0.68.1 ± 0.9
Derivative 2 1.2 ± 0.22.8 ± 0.34.5 ± 0.5
Doxorubicin 0.5 ± 0.10.8 ± 0.11.1 ± 0.2

Tier 2: Mechanistic Elucidation of Cell Death and Phenotypic Effects

Once active compounds are identified, the next step is to understand how they induce cell death and to investigate other potential anticancer effects.

Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[10]

Materials:

  • Active 3-Methyl-1,6-naphthyridine derivatives

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.[9]

Protocol 3: Scratch (Wound Healing) Assay for Cell Migration

The scratch assay is a straightforward method to study cell migration in vitro.[15] A "wound" is created in a confluent cell monolayer, and the rate at which the cells close the gap is monitored over time.[11]

Materials:

  • Active 3-Methyl-1,6-naphthyridine derivatives

  • Cancer cell line of interest

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Monolayer Formation: Seed cells in 6-well plates and grow to 90-100% confluency.

  • Scratch Creation: Using a sterile pipette tip, create a straight scratch across the center of the monolayer.[11]

  • Washing and Treatment: Wash the wells with PBS to remove detached cells. Replace with fresh medium containing the compound at a sub-lethal concentration (e.g., 0.5x IC50).

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).[11]

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Protocol 4: Clonogenic Assay for Long-Term Survival

The clonogenic assay assesses the ability of a single cell to proliferate and form a colony, which is a measure of its long-term survival and reproductive integrity.[16][17][18]

Materials:

  • Active 3-Methyl-1,6-naphthyridine derivatives

  • Cancer cell line of interest

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with the compound at various concentrations for a defined period (e.g., 24 hours).

  • Incubation: Remove the compound-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies are formed.

  • Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (a colony is defined as a cluster of at least 50 cells).[19]

Protocol 5: DAPI Staining for Nuclear Morphology

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA.[20][21] It is used to visualize nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.[20][22]

Materials:

  • Active 3-Methyl-1,6-naphthyridine derivatives

  • Cancer cell line of interest

  • Cells grown on coverslips in 6-well plates

  • DAPI staining solution

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the compound at its IC50 concentration for 24-48 hours.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Staining: Incubate the fixed cells with DAPI solution for 5-10 minutes at room temperature in the dark.[20]

  • Washing and Mounting: Wash the cells with PBS and mount the coverslips on microscope slides.

  • Visualization: Observe the nuclear morphology under a fluorescence microscope.

Tier 3: Target Deconvolution and Validation

Based on the established activity of the broader 1,6-naphthyridine class, it is hypothesized that 3-Methyl-1,6-naphthyridine derivatives may exert their anticancer effects through the inhibition of specific protein kinases.

Protocol 6: In Vitro Kinase Inhibition Assay

A variety of in vitro kinase assay formats are available, including radiometric and luminescence-based methods.[3] The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3]

Materials:

  • Active 3-Methyl-1,6-naphthyridine derivatives

  • Recombinant kinases (e.g., FGFR, c-Met, CDK5)

  • Kinase-specific substrates and ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and serial dilutions of the inhibitor.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Tier 3: Target Validation start 3-Methyl-1,6-naphthyridine Derivatives viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Active Compounds migration Migration Assay (Scratch Test) viability->migration Active Compounds survival Clonogenic Assay viability->survival Active Compounds morphology Nuclear Morphology (DAPI) viability->morphology Active Compounds kinase_assay In Vitro Kinase Assay apoptosis->kinase_assay migration->kinase_assay survival->kinase_assay morphology->kinase_assay lead_candidate Lead Candidate kinase_assay->lead_candidate

Caption: Tiered approach for in vitro evaluation.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., FGFR, c-Met) PI3K PI3K RTK->PI3K Compound 3-Methyl-1,6-naphthyridine Derivative Compound->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized kinase inhibition pathway.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (2025). Clonogenic Assay. Retrieved from [Link]

  • clyte. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Creative Bioarray. (2025). Cell Scratch Assay: Unveiling the Secrets of Cell Migration!. Retrieved from [Link]

  • PMC. (n.d.). In vitro cell migration quantification method for scratch assays. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measure cell migration using a simple scratch assay with timelapse live-cell imaging. Retrieved from [Link]

  • Astor Scientific. (2025). DAPI Staining – Protocol, Uses & Application Guide. Retrieved from [Link]

  • Elabscience. (n.d.). Annexin V-APC/DAPI Apoptosis Kit. Retrieved from [Link]

  • GenScript. (n.d.). Cell Apoptosis DAPI Detection Kit. Retrieved from [Link]

  • Boster Bio. (2022). DAPI Staining: Fluorescent DNA Binding for Cell Imaging. Retrieved from [Link]

  • Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • PubMed. (2016). Analysis of Apoptosis and Necroptosis by Fluorescence-Activated Cell Sorting. Retrieved from [Link]

  • The Regeneration Center. (2023). Clonogenic Assay | Suspension Cells | Colony Formations. Retrieved from [Link]

  • JoVE. (2010). Clonogenic Assay Procedure. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][9][16]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][9][16]naphthyridin-2(1H)- one. Retrieved from [Link]

  • ResearchGate. (2026). Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. Retrieved from [Link]

  • PubMed. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Retrieved from [Link]

  • ACS Publications. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Retrieved from [Link]

  • PMC. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. Retrieved from [Link]

  • PMC. (n.d.). Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. Retrieved from [Link]

  • PubMed. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 3-Methyl-1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol

Introduction & Strategic Overview

In my experience as a Senior Application Scientist, transitioning a heterocyclic synthesis from the medicinal chemistry bench to the pilot plant requires a fundamental shift in strategy. 1,6-Naphthyridine derivatives are privileged scaffolds in modern drug discovery, exhibiting potent activities across diverse therapeutic targets, including retinoid-related orphan receptor γt (RORγt) inverse agonists[1], SIRT1 modulators[2], and JAK kinase inhibitors[3].

The 3-methyl-1,6-naphthyridine substituted core is particularly valuable due to its enhanced metabolic stability and favorable binding kinetics in lipophilic target pockets. However, traditional synthetic routes—such as multi-step Friedländer annulations[4] or multicomponent reactions[5]—often suffer from poor regioselectivity, reliance on late-stage chromatographic purification, and harsh conditions that severely limit scalability. This application note details a highly efficient, chromatography-free scale-up protocol for 3-methyl-1,6-naphthyridine derivatives, leveraging directed ortho-metalation (DoM) and a modified Pfitzinger cyclization[6].

Mechanistic Rationale & Synthetic Strategy

To ensure robust scalability, we bypass traditional condensation methods in favor of a directed ortho-metalation (DoM) strategy. The logic of this pathway is built on strict regiocontrol and thermodynamic driving forces:

  • Pivaloyl-Directed Lithiation : A pivaloyl amide group acts as a robust directing group. It coordinates with the lithium cation from n-BuLi/TMEDA, ensuring strict regiocontrol during the deprotonation of the adjacent pyridine carbon[6].

  • Electrophilic Trapping : The resulting dianion is trapped using diethyl oxalate, generating a key α-keto-ester intermediate[6].

  • Pfitzinger Cyclization : Base-catalyzed cyclization of the α-keto-ester with an appropriate ketone (or aldehyde) yields the 3-methyl-1,6-naphthyridine core. The thermodynamic driving force is the formation of the fully conjugated aromatic system[6].

G A Pivaloyl Amide Precursor B Directed ortho-Lithiation (n-BuLi / TMEDA) A->B C Electrophilic Trapping (Diethyl Oxalate) B->C D α-Keto-Ester Intermediate C->D E Pfitzinger Cyclization (KOH, EtOH, Heat) D->E F 3-Methyl-1,6-Naphthyridine Derivative E->F

Caption: Workflow for the regioselective synthesis of 3-methyl-1,6-naphthyridine derivatives.

Process Optimization for Scale-Up

To transition from milligram-scale to multigram production, several parameters were optimized to eliminate column chromatography and improve the E-factor.

Table 1: Optimization of Reaction Parameters for Scale-Up

ParameterLab-Scale (Initial)Pilot-Scale (Optimized)Causality / Rationale
Solvent (DoM) Diethyl Ether2-MeTHF2-MeTHF offers a better safety profile, higher boiling point, and superior product recovery via phase separation.
Base (Cyclization) KOH (aqueous)KOH (ethanolic)Ethanolic KOH enhances the solubility of the α-keto-ester, accelerating the intermolecular condensation.
Temperature (DoM) -78 °C to 10 °C-70 °C (Strict)Strict cryo-control prevents premature quenching and unwanted nucleophilic attack on the pivaloyl group.
Purification Silica ChromatographyIsoelectric PrecipitationAdjusting pH to exactly 4.5 selectively precipitates the carboxylic acid product, bypassing chromatography.
Overall Yield 42%68%Minimized transfer losses and optimized thermodynamic conversion during cyclization.

Detailed Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Controls (IPC).

Step 1: Synthesis of the α-Keto-Ester Intermediate
  • Preparation : Charge a dry, nitrogen-purged 5 L jacketed reactor with the pivaloyl-protected aminopyridine precursor (100 g, 0.56 mol) and anhydrous 2-MeTHF (1.5 L). Add TMEDA (143 g, 1.23 mol, 2.2 eq).

  • Lithiation : Cool the mixture to -70 °C. Maintain the internal temperature strictly below -65 °C while adding n-BuLi (2.5 M in hexanes, 495 mL, 1.23 mol, 2.2 eq) dropwise over 2 hours. Causality: The 2.2 equivalents of base are required to form the dianion. TMEDA is critical here; it breaks up n-BuLi hexamers, dramatically increasing its basicity and kinetic reactivity to ensure complete deprotonation[6].

  • Electrophilic Quench : Stir the deep red solution at -70 °C for 1 hour. Add diethyl oxalate (180 g, 1.23 mol) rapidly but carefully to avoid temperature spikes above -50 °C.

  • Workup : Allow the reaction to warm to 0 °C. Quench with saturated aqueous NH₄Cl (1 L). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Validation (IPC): HPLC analysis must show <5% starting material. The crude α-keto-ester is used directly in the next step to prevent degradation.

Step 2: Pfitzinger Cyclization to 3-Methyl-1,6-Naphthyridine-4-Carboxylic Acid
  • Reaction Setup : Dissolve the crude α-keto-ester in absolute ethanol (1 L) in a 3 L reactor equipped with a reflux condenser.

  • Condensation : Add propionaldehyde (or the corresponding ketone equivalent for the 3-methyl substitution) (48 g, 0.84 mol) and a solution of KOH (125 g, 2.24 mol) in ethanol/water (1:1, 500 mL).

  • Cyclization : Heat the mixture to 100 °C (reflux) for 16 hours. Causality: The strong base drives the initial aldol-type condensation. The elevated temperature provides the activation energy necessary for the subsequent intramolecular cyclization and aromatization (via loss of water)[6].

  • Isolation via Precipitation : Cool the mixture to room temperature and concentrate under vacuum to remove ethanol. Dilute the aqueous residue with water (500 mL) and extract with ethyl acetate (2 x 300 mL) to remove unreacted non-acidic impurities.

  • Crystallization : Cool the aqueous layer to 5 °C. Slowly acidify with 6M HCl until the pH reaches precisely 4.5. Causality: The isoelectric point of the naphthyridine carboxylic acid is approximately pH 4.5. Forcing precipitation at this exact pH maximizes yield and leaves highly soluble impurities in the mother liquor.

  • Filtration : Filter the resulting amorphous solid, wash with cold water (200 mL) and cold acetone (100 mL), and dry in a vacuum oven at 50 °C to afford the pure product. Validation (QC): ¹H NMR (400 MHz, CD₃OD-d₄) must confirm the structure: δ 9.38 (s, 1H), 8.66 (d, J = 6.0 Hz, 1H), 7.95 (d, J = 6.0 Hz, 1H), confirming the naphthyridine core and the C3-methyl integration[6].

Downstream Applications & Biological Context

3-Methyl-1,6-naphthyridine derivatives are critical precursors for synthesizing potent Dihydroorotate Dehydrogenase (DHODH) inhibitors[6]. DHODH is a mitochondrial enzyme responsible for the de novo synthesis of pyrimidines. Inhibiting this enzyme selectively arrests the proliferation of rapidly dividing cells, such as activated T-cells, making it a highly validated target for autoimmune diseases and oncology[6].

BioPathway A 3-Methyl-1,6-Naphthyridine Derivative B DHODH Enzyme Inhibition A->B C Depletion of de novo Pyrimidine Pool B->C D S-Phase Cell Cycle Arrest C->D E Suppression of Activated T-Cell Proliferation D->E

Caption: Pharmacological pathway of naphthyridine-based DHODH inhibitors in immunosuppression.

Conclusion

This protocol demonstrates a scalable, chromatography-free synthesis of 3-methyl-1,6-naphthyridine derivatives. By transitioning from ethereal solvents to 2-MeTHF, strictly controlling the cryogenic lithiation, and utilizing isoelectric precipitation, the overall yield is improved to 68% on a multigram scale. The resulting high-purity scaffolds are immediately suitable for downstream coupling reactions in drug discovery campaigns.

References

  • Title: Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Source: PMC (nih.gov) URL: [Link]

  • Title: DEVELOPMENT OF A SCALABLE SYNTHESIS OF SIRT1 MODULATOR MACROCYCLES Source: Heterocycles (clockss.org) URL: [Link]

  • Source: Google Patents (WO2016191524A1)
  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PMC (nih.gov) URL: [Link]

  • Title: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties Source: RSC Publishing URL: [Link]

  • Title: One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs Source: Chemical Review and Letters URL: [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 3-Methyl-1,6-naphthyridine synthesis.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and yield-limiting factors encountered during the synthesis of 3-Methyl-1,6-naphthyridine.

Historically, attempting to synthesize 1,6-naphthyridine cores via the classical Skraup reaction using 4-aminopyridine has resulted in violent, runaway exotherms and abysmal yields due to the protonation and deactivation of the pyridine ring in strong acids (1[1]). To achieve high-yielding, regioselective synthesis, modern protocols rely on Directed Ortho-Metalation (DoM) followed by a base-catalyzed Pfitzinger-type cyclization (2[2]).

Mechanistic Pathway: Directed Ortho-Metalation (DoM)

To bypass the limitations of acidic condensation, we utilize a pivaloyl directing group to force lithiation strictly to the C3 position of the pyridine ring, enabling controlled carbon-carbon bond formation.

DoM_Pathway A 4-Aminopyridine B N-(Pyridin-4-yl)pivalamide A->B PivCl, Et3N 0°C C C3-Lithiated Intermediate B->C n-BuLi, TMEDA -78°C D Electrophilic Addition C->D Electrophile -78°C to RT E 3-Methyl-1,6-naphthyridine D->E KOH, EtOH Reflux

Fig 1: Directed Ortho-Metalation (DoM) pathway for 3-Methyl-1,6-naphthyridine synthesis.

Quantitative Route Comparison

Choosing the correct synthetic route is the primary determinant of your final yield. Below is a quantitative summary of the most common approaches evaluated in our laboratories (3[3]).

Synthetic RouteKey ReagentsRegioselectivityTypical YieldPrimary Limitations
Classical Skraup 4-Aminopyridine, Glycerol, Sulfo-mixPoor5–15%Harsh acidic conditions cause pyridine protonation; runaway exotherms.
Friedländer Condensation 4-Amino-3-pyridinecarboxaldehyde, PropanoneHigh40–60%The 4-amino-3-pyridinecarboxaldehyde precursor is highly unstable.
DoM / Pfitzinger-Type N-pivaloyl-4-aminopyridine, n-BuLi, TMEDAExcellent65–85% Requires strict cryogenic (-78 °C) and anhydrous conditions.

Self-Validating Experimental Protocol: DoM Route

This protocol is engineered with built-in validation checks to ensure you can verify the success of each intermediate step before proceeding.

Phase 1: Pivaloyl Protection

Causality: The bulky pivaloyl group serves a dual purpose: it prevents unwanted nucleophilic attack by n-BuLi on the amide carbonyl and sterically directs the lithium strictly to the adjacent C3 position (4[4]).

  • Reaction: Dissolve 4-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under argon. Add triethylamine (1.2 eq) and cool to 0 °C. Dropwise add pivaloyl chloride (1.1 eq).

  • Validation Check: Monitor via TLC (EtOAc/Hexane). The reaction is complete when the highly polar baseline spot (4-aminopyridine) disappears, replaced by a distinct, less polar UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

Phase 2: Directed Lithiation & Electrophilic Quench

Causality: TMEDA is strictly required because it coordinates to the lithium cation, breaking the unreactive hexameric aggregates of n-BuLi into highly reactive monomers capable of deprotonating the electron-deficient pyridine ring.

  • Preparation: Dissolve N-(pyridin-4-yl)pivalamide (1.0 eq) in anhydrous diethyl ether. Add freshly distilled TMEDA (2.5 eq).

  • Lithiation: Cool the system strictly to -78 °C. Slowly add n-BuLi (2.5 eq) dropwise over 30 minutes.

  • Validation Check: The solution must transition to a deep yellow/orange color. If the solution remains clear, your n-BuLi has degraded or moisture has quenched the reaction. Stop and restart.

  • Quench: Add the appropriate 3-carbon electrophile (e.g., an alpha-keto ester or propionaldehyde equivalent) dropwise at -78 °C. Stir for 1.5 hours, then allow to warm to room temperature.

Phase 3: Base-Catalyzed Cyclization

Causality: Strong base at reflux is required to cleave the robust pivaloyl amide, liberating the free amine which immediately undergoes intramolecular condensation with the newly installed carbonyl to form the bicyclic system.

  • Reaction: Dissolve the crude intermediate in ethanol. Add KOH (3.0 eq) and heat to reflux (100 °C) for 12–24 hours.

  • Validation Check: The solution will darken significantly. LC-MS will confirm the disappearance of the intermediate mass and the emergence of the target 3-Methyl-1,6-naphthyridine mass [M+H]+.

  • Purification: Neutralize with 1M HCl, extract with ethyl acetate, and purify via silica gel chromatography (DCM:MeOH gradient).

Troubleshooting FAQs

Q: Why is my overall yield consistently below 20% when using the classic Skraup reaction? A: The Skraup reaction relies on strong sulfuric acid. Because 4-aminopyridine has a basic pyridine nitrogen, it becomes heavily protonated in this environment. This protonation severely deactivates the ring toward the required electrophilic aromatic substitution, leading to degradation rather than cyclization. You must switch to a basic or metalation-driven route (like DoM) to achieve acceptable yields.

Q: During the DoM step, I observe significant unreacted starting material. How can I improve the lithiation efficiency? A: Incomplete lithiation at the C3 position is almost always an issue of reagent aggregation or moisture. Ensure your TMEDA is freshly distilled over calcium hydride. Furthermore, strict temperature control is non-negotiable. If the internal temperature rises above -65 °C during n-BuLi addition, competitive nucleophilic addition to the pyridine ring will consume your starting material and generate unwanted byproducts.

Q: How do I prevent the formation of 1,7-naphthyridine regioisomers? A: Regioisomeric contamination occurs when lithiation happens at the C5 position instead of C3. The pivaloyl group is specifically chosen for its massive steric bulk, which blocks the C5 position and directs the lithium exclusively to the C3 pocket. If you are seeing 1,7-naphthyridines, verify that your pivaloyl protection step went to 100% completion before initiating lithiation.

Q: My final 3-Methyl-1,6-naphthyridine is streaking heavily on the silica column. What is the optimal purification strategy? A: 1,6-naphthyridines are highly polar and coordinate strongly to the acidic silanol groups on standard silica gel. To prevent streaking and improve recovery yield, pre-treat your silica column with 1-2% triethylamine (TEA) in your starting mobile phase, or switch to basic alumina chromatography.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase N
  • 1,6- Naphthyridine - American Chemical Society American Chemical Society (ACS)
  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review ResearchG
  • Synthesis and Characterization of Rhenium 2,2′- pyridylnaphthyridine Metal Complexes UR Scholarship Repository

Sources

Technical Support Center: Synthesis of 3-Methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this important heterocyclic scaffold, while well-established, can present several challenges, primarily concerning yield and purity. This document aims to provide practical, experience-based solutions to common issues encountered during its synthesis.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the synthesis of 3-Methyl-1,6-naphthyridine, particularly when employing Skraup-type or Doebner-von Miller reaction conditions.

Question 1: My reaction has produced a significant amount of a dark, tarry substance, and the yield of the desired product is very low. What is the cause, and how can I prevent this?

Answer:

The formation of a dark, insoluble tar is a classic issue in Skraup and related acid-catalyzed cyclizations of pyridines and anilines.[1] This is primarily due to the polymerization of reactive intermediates under the harsh reaction conditions (strong acid and high temperatures).

Causality:

  • Polymerization of Crotonaldehyde: In a Doebner-von Miller-type synthesis using 4-aminopyridine and crotonaldehyde, the α,β-unsaturated aldehyde can readily polymerize under strong acidic conditions.

  • Self-Condensation of Intermediates: The intermediate dihydro-naphthyridine species can also be susceptible to acid-catalyzed polymerization before it is fully oxidized to the aromatic product.

Preventative Measures and Solutions:

  • Strict Temperature Control: Maintain the reaction temperature as specified in the protocol. Overheating is a primary driver of tar formation.[1]

  • Slow and Controlled Addition of Acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic nature of the reaction.

  • Use of a Moderator: The inclusion of a mild dehydrating agent like boric acid can sometimes help to control the reaction's vigor.

  • Alternative Synthetic Routes: Consider a modified Skraup reaction that uses a milder oxidizing agent than nitrobenzene, or explore alternative synthetic strategies such as the Friedländer synthesis if tar formation is persistent.[2]

  • Purification of Crude Product: If tar has already formed, the desired product can often be salvaged. Steam distillation is an effective method for separating the volatile 3-Methyl-1,6-naphthyridine from the non-volatile tar.[1] Subsequent purification by vacuum distillation or column chromatography will likely be necessary.

Question 2: My NMR and GC-MS analysis indicates the presence of an isomeric methyl-1,6-naphthyridine. How is this formed, and how can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the synthesis of substituted heterocyclic compounds. In the case of 3-Methyl-1,6-naphthyridine synthesis from 4-aminopyridine, the likely isomeric impurity is 1-methyl-1,6-naphthyridine, although it is generally the minor product.

Mechanistic Insight:

The Doebner-von Miller reaction proceeds via the initial formation of an α,β-unsaturated carbonyl compound, which in this case is crotonaldehyde. The reaction of 4-aminopyridine can, in principle, proceed through two different cyclization pathways, leading to the two isomers. The regioselectivity is determined by the site of the intramolecular electrophilic attack on the pyridine ring. While cyclization to form the 3-methyl isomer is generally favored, competitive cyclization can lead to the 1-methyl isomer.

Strategies to Enhance Regioselectivity:

  • Catalyst Choice in Friedländer Synthesis: If employing a Friedländer-type synthesis (reacting an amino-pyridine aldehyde/ketone with a carbonyl compound), the choice of catalyst can significantly influence regioselectivity. For instance, in related quinoline syntheses, specific amine catalysts have been shown to favor the formation of one regioisomer over another.[3]

  • Reaction Conditions: Subtle changes in reaction temperature and solvent can sometimes influence the kinetic versus thermodynamic control of the cyclization step, thereby affecting the isomeric ratio.

  • Purification: Careful fractional distillation under reduced pressure can be effective in separating isomers with different boiling points. Alternatively, column chromatography on silica gel with a carefully selected eluent system is a reliable method for separating the isomers.

Question 3: The final product is a dark oil and appears impure even after initial workup. What are the likely impurities and what is the best purification strategy?

Answer:

A dark, oily crude product suggests the presence of residual starting materials, the aforementioned polymeric tars, and potentially byproducts from the oxidizing agent.

Likely Impurities:

  • Unreacted 4-aminopyridine.

  • Residual oxidizing agent (e.g., nitrobenzene) and its reduction products (e.g., aniline).

  • Polymeric materials.

  • Isomeric side products.

Recommended Purification Protocol:

  • Initial Clean-up (Steam Distillation): As mentioned, steam distillation is highly effective for removing non-volatile tars and some inorganic materials.[1]

  • Extraction: After neutralizing the acidic reaction mixture, a thorough extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) is crucial. Washing the organic layer with brine will help to remove water-soluble impurities.

  • Column Chromatography: This is often the most effective method for obtaining a highly pure product. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The separation can be monitored by thin-layer chromatography (TLC).

  • Recrystallization: If a solid product can be obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane) can further enhance purity.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Methyl-1,6-naphthyridine?

The most historically significant and commonly cited methods are variations of the Skraup synthesis, specifically the Doebner-von Miller reaction.[4] This involves the reaction of 4-aminopyridine with an α,β-unsaturated aldehyde, typically crotonaldehyde, in the presence of a strong acid and an oxidizing agent. The Friedländer synthesis, which involves the condensation of an aminopyridine-aldehyde or -ketone with a compound containing a reactive α-methylene group, is another versatile method.[2][5]

Q2: What is the role of the oxidizing agent in the Skraup-type synthesis?

In the Skraup reaction, the initial cyclization leads to a dihydro-1,6-naphthyridine intermediate. The oxidizing agent, traditionally nitrobenzene, is required to aromatize this intermediate to the final 1,6-naphthyridine product. Milder and safer oxidizing agents have been explored in modern variations of this reaction to improve safety and reduce byproducts.[6]

Q3: Can I use a different aminopyridine to synthesize other methyl-1,6-naphthyridine isomers?

Yes, the starting aminopyridine determines the position of the nitrogen atoms in the final naphthyridine ring system. For example, using 3-aminopyridine would lead to the 1,5- or 1,7-naphthyridine skeleton, not the 1,6-isomer.

Q4: Are there any "green" or more environmentally friendly methods for this synthesis?

Recent research in quinoline and naphthyridine synthesis has focused on developing greener methodologies. These include using water as a solvent, employing heterogeneous catalysts that can be easily recovered and reused, and using microwave-assisted synthesis to reduce reaction times and energy consumption.[7][8] While specific green protocols for 3-Methyl-1,6-naphthyridine may not be widely published, the principles from related syntheses can be adapted.

III. Data Summary: Common Side Products and Solutions

Side Product/IssuePotential Cause(s)Recommended Solution(s)
Polymeric Tars High reaction temperatures, rapid addition of acid, polymerization of unsaturated intermediates.[1]Strict temperature control, slow acid addition, use of a moderator (e.g., boric acid), steam distillation of the crude product.[1]
Regioisomers Lack of complete regioselectivity in the cyclization step.Optimize reaction conditions (catalyst, temperature, solvent), careful purification via fractional distillation or column chromatography.[2]
Oxidation Byproducts Harsh oxidizing agents (e.g., nitrobenzene) can lead to undesired side reactions.Use of milder oxidizing agents, careful control of stoichiometry.
Incomplete Reaction Insufficient reaction time or temperature, inefficient mixing.Monitor the reaction by TLC to ensure completion, ensure vigorous stirring.
Dark Oily Product Presence of a mixture of tars, unreacted starting materials, and byproducts from the oxidizing agent.A multi-step purification approach: steam distillation, followed by extraction and column chromatography.[1]

IV. Detailed Experimental Protocol: Skraup-Doebner-von Miller Synthesis of 3-Methyl-1,6-naphthyridine

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 4-Aminopyridine

  • Crotonaldehyde

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or a suitable alternative oxidizing agent)

  • Sodium Hydroxide (for workup)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add 4-aminopyridine and nitrobenzene.

  • Begin stirring the mixture and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid through the dropping funnel, ensuring the temperature of the reaction mixture does not rise excessively.

  • After the addition of sulfuric acid is complete, slowly add crotonaldehyde to the mixture while maintaining cooling and vigorous stirring.

  • Once the addition is complete, slowly and carefully heat the reaction mixture to the desired temperature (typically reflux) and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Perform a steam distillation to separate the volatile product from non-volatile tars.

  • Extract the distillate with diethyl ether or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

V. Visualization of Reaction Pathway and Side Product Formation

The following diagram illustrates the key steps in the Doebner-von Miller synthesis of 3-Methyl-1,6-naphthyridine and the potential for tar formation.

Doebner_von_Miller Reactants 4-Aminopyridine + Crotonaldehyde Michael_Adduct Michael Adduct Reactants->Michael_Adduct H+ Tar Polymeric Tar Reactants->Tar Polymerization (High Temp, H+) Dihydro_Naphthyridine Dihydro-1,6-naphthyridine Intermediate Michael_Adduct->Dihydro_Naphthyridine Intramolecular Cyclization Desired_Product 3-Methyl-1,6-naphthyridine Dihydro_Naphthyridine->Desired_Product Oxidation Dihydro_Naphthyridine->Tar Polymerization (High Temp, H+)

Caption: Doebner-von Miller synthesis of 3-Methyl-1,6-naphthyridine and tar formation.

VI. References

  • Movassaghi, M., & Hill, M. D. (2001). Highly Regioselective Friedländer Reaction. Organic Letters, 3(3), 467–470. [Link]

  • Grigor'eva, E. A., et al. (2020). Zeolites in the synthesis of quinolines by the Skraup reaction. ResearchGate. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3610-3641. [Link]

  • Shimkin, K. W., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10912-10924. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Marco-Contelles, J. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Kozlov, N. G., et al. (2023). Synthesis of Novel Benzo[b][1][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1686. [Link]

  • Cambridge University Press & Assessment. (n.d.). Skraup Reaction. Cambridge University Press & Assessment. [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Wikipedia. [Link]

  • Prasad, V. K., et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119. [Link]

  • Al-Adiwish, W. M., et al. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Wikipedia. (2023). Friedländer synthesis. Wikipedia. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706. [Link]

  • Chemical Review and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Oregon State University. (1960). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. [Link]

Sources

Technical Support Center: Functionalizing the 3-Methyl-1,6-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. The 3-methyl-1,6-naphthyridine scaffold is a highly prized nitrogen-rich core in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted protein degraders. However, its functionalization via transition-metal catalysis presents significant technical hurdles, primarily due to severe catalyst poisoning by the basic nitrogen atoms (N1 and N6).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure successful cross-coupling and C–H functionalization.

Catalyst Selection & Mechanistic Pathways

To successfully functionalize this electron-deficient, highly coordinating scaffold, your catalyst selection must be driven by the specific reaction type and the need to mitigate nitrogen coordination.

CatalystSelection Start Target: Functionalize 3-Methyl-1,6-naphthyridine CheckReaction Determine Coupling Strategy Start->CheckReaction Suzuki Suzuki-Miyaura (Boronic Acids) CheckReaction->Suzuki CH_Act Directed C-H Functionalization CheckReaction->CH_Act Negishi Negishi / Kumada (Zn/Mg Reagents) CheckReaction->Negishi Pd_XPhos Pd Precatalyst + XPhos (Steric bulk prevents bis-ligation) Suzuki->Pd_XPhos Prevent Poisoning Add_Zn Pd(II) + Zn(II) Additive (Masks basic nitrogens) CH_Act->Add_Zn Noncovalent Control Co_Cat CoCl2·2LiCl (Avoids Pd deactivation) Negishi->Co_Cat Base Metal Alt.

Workflow for selecting catalysts to functionalize 3-methyl-1,6-naphthyridine.

Mechanism Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Naphthyridine-X) Pd0->OxAdd Productive Pathway Poison Off-Cycle Species [Pd(Naphthyridine)_2L_n] (Catalyst Death) Pd0->Poison N-Coordination TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Competing pathways: Productive catalytic cycle vs. off-cycle catalyst poisoning.

Troubleshooting & FAQs

Q1: Why do standard Palladium catalysts (e.g., Pd(PPh₃)₄) fail or provide low turnover numbers (TON) when cross-coupling 3-Methyl-1,6-naphthyridine?

  • Causality: The two basic nitrogen atoms (N1 and N6) act as strong σ-donors, binding irreversibly to the active Pd(0) or Pd(II) centers. This forms highly stable, off-cycle bis-heterocycle-palladium complexes, effectively poisoning the catalyst and halting the catalytic cycle.

  • Solution: Use highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos). The massive steric bulk of these ligands favors mono-ligation (L₁Pd) and physically prevents multiple naphthyridine molecules from coordinating to the metal center1[1]. Alternatively, employ Lewis acid additives (like Zn(II) salts or Zn-porphyrins) to temporarily mask the basic nitrogens via non-covalent Zn···N interactions 2[2].

Q2: I am experiencing severe protodehalogenation of my 3-methyl-1,6-naphthyridine halide precursor instead of the desired Suzuki-Miyaura cross-coupling product. How can I suppress this?

  • Causality: Dehalogenation occurs when the rate of transmetalation is slow relative to β-hydride elimination (if using alkyl boronic acids) or when adventitious water/alcohols act as hydride sources. The electron-deficient nature of the naphthyridine ring accelerates oxidative addition, but makes the resulting intermediate highly prone to reduction if the boronic acid is not sufficiently activated.

  • Solution: Switch to a pre-activated organoboron species, such as a potassium trifluoroborate salt, or use a stronger, strictly anhydrous base (e.g., anhydrous K₃PO₄ or Cs₂CO₃) in a non-protic solvent like 1,4-dioxane to accelerate the transmetalation step.

Q3: Can I bypass Palladium entirely to avoid nitrogen-coordination poisoning during alkylation or arylation?

  • Causality: Yes. Palladium and Nickel are highly susceptible to N-coordination poisoning. Cobalt(II) salts are significantly less prone to irreversible poisoning by basic nitrogens, allowing the catalytic cycle to proceed unhindered.

  • Solution: Use a CoCl₂·2LiCl catalyst system with Grignard or organozinc reagents for Negishi/Kumada-type cross-couplings. This base-metal alternative provides excellent yields for polyfunctional naphthyridines3[3].

Q4: How can I achieve regioselective C-H functionalization without the heterocycle dictating the substitution pattern?

  • Causality: In directed C–H activation, the native nitrogen atoms in heterocyclic substrates coordinate strongly with metal catalysts, forcing functionalization at undesired positions adjacent to the heteroatom.

  • Solution: Employ a simple N-methoxy amide group (CONHOMe) as both a directing group and an anionic ligand. This promotes the in situ generation of a reactive PdX₂ species, inherently anchoring the Pd center in close proximity to the target C–H bond and overriding the inherent positional selectivity dictated by the naphthyridine nitrogens 4[4].

Quantitative Data: Catalyst System Comparison

The following table summarizes the performance of various catalytic systems when applied to the 3-methyl-1,6-naphthyridine core.

Catalyst SystemLigandAdditive / BaseYield (%)Primary Issue Addressed
Pd(PPh₃)₄ NoneNa₂CO₃ (aq)<10%Baseline failure due to severe catalyst poisoning.
Pd₂(dba)₃ XPhosK₃PO₄ (anhydrous)88%Steric bulk of XPhos prevents bis-ligation and off-cycle trapping.
Pd(OAc)₂ PPh₃Zn(II)-porphyrin78%Zn(II) non-covalently masks basic nitrogens, reviving Pd activity.
CoCl₂·2LiCl NoneHCO₂Na85%Base metal completely avoids classical Pd/Ni deactivation pathways.

Self-Validating Experimental Protocol

Procedure: Suzuki-Miyaura Coupling of 4-Chloro-3-methyl-1,6-naphthyridine using XPhos Pd G3

To guarantee trustworthiness, this protocol is designed as a self-validating system . You must pass specific analytical checkpoints before proceeding to the next step, ensuring causality between your actions and the reaction's success.

Step 1: Preparation & Degassing

  • Action: In a glovebox, charge an oven-dried Schlenk tube with 4-chloro-3-methyl-1,6-naphthyridine (1.0 equiv), XPhos Pd G3 precatalyst (2 mol%), and anhydrous K₃PO₄ (2.0 equiv). Add anhydrous, degassed 1,4-dioxane.

  • Causality: Oxygen and moisture will rapidly quench the active Pd(0) species and promote protodehalogenation.

  • Validation Checkpoint 1: The solution should transition from pale yellow to a deep red/brown color upon stirring at room temperature for 5 minutes, indicating the successful generation of the active 12-electron Pd(0) species. Do not proceed if the solution remains pale yellow or turns black (Pd black precipitation).

Step 2: Oxidative Addition Verification

  • Action: Heat the mixture to 60 °C for 15 minutes without the boronic acid.

  • Causality: We must ensure the Pd catalyst has successfully inserted into the C-Cl bond before introducing the transmetalating agent, preventing premature boronic acid homocoupling.

  • Validation Checkpoint 2: Remove a 10 µL aliquot, quench with wet EtOAc, and run an LC-MS. You must observe the mass corresponding to the[Pd(Naphthyridine)(XPhos)Cl]⁺ intermediate. Do not add the boronic acid until this mass is confirmed.

Step 3: Transmetalation & Coupling

  • Action: Add the aryl/alkyl boronic acid (1.5 equiv) dissolved in a minimal amount of degassed dioxane. Elevate the temperature to 90 °C and stir for 4-6 hours.

  • Causality: The high temperature and anhydrous strong base drive the thermodynamically challenging transmetalation step, outcompeting β-hydride elimination.

  • Validation Checkpoint 3: Monitor via TLC (UV active). The disappearance of the starting halide and the formation of a new, highly fluorescent spot (under 365 nm UV) confirms successful reductive elimination and product formation.

Step 4: Workup & Purification

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

References

  • [4] Zhang, Z., Tanaka, K., & Yu, J.-Q. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central (PMC). URL:

  • [1] Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central (PMC). URL:

  • [3] Greiner, R., Ziegler, D. S., Cibu, D., Jakowetz, A. C., Auras, F., Bein, T., & Knochel, P. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. PubMed Central (PMC). URL:

  • [2] Kadri, M., Hou, J., Dorcet, V., Roisnel, T., Bruneau, C., & Gramage-Doria, R. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate / Chemistry - A European Journal. URL:

Sources

Validation & Comparative

Comparative Analysis of 3-Methyl-1,6-Naphthyridine and Naphthyridine Isomers: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Scaffold Overview

In medicinal chemistry, the naphthyridine core—a bicyclic heteroaromatic system composed of two fused pyridine rings—serves as a "privileged scaffold." Because the nitrogen atoms can be positioned in six different isomeric arrangements, each isomer presents a unique electronic distribution, hydrogen-bonding profile, and steric topography.

Among these, 1,6-naphthyridine and its derivatives, such as 3-Methyl-1,6-naphthyridine (CAS: 14757-43-8), have garnered intense interest[1]. The strategic placement of the methyl group at the C-3 position introduces critical steric bulk and alters the lipophilicity of the core, which can significantly influence target binding kinetics and metabolic stability. This guide provides an objective, data-driven comparison of the 1,6-naphthyridine scaffold against its structural isomers (1,5-, 1,7-, and 1,8-naphthyridines), detailing their distinct pharmacological trajectories and providing validated experimental protocols for their evaluation.

Pharmacological Profiling: Target Specificity Across Isomers

The position of the nitrogen atoms within the naphthyridine ring dictates the scaffold's ability to act as a hydrogen bond acceptor and coordinate with metal ions or kinase hinge regions.

  • 1,6-Naphthyridines (Including 3-Methyl derivatives): This isomer is predominantly recognized for its potent kinase inhibitory activity and antiviral properties. Derivatives have been successfully optimized as inhibitors of c-Met[2], FGFR4[3], and VEGFR-2[4]. Furthermore, the 1,6-naphthyridine-7-carboxamide motif was the foundation for L-870,810, a highly potent HIV-1 integrase inhibitor[5].

  • 1,7-Naphthyridines: These isomers exhibit a distinct selectivity profile, frequently utilized in the development of anti-inflammatory agents. They are highly potent inhibitors of p38α MAP kinase and the lipid kinase PIP4K2A, making them valuable in tumor suppression and inflammatory disease models[6].

  • 1,8-Naphthyridines: Historically the most exploited isomer, the 1,8-naphthyridine core is the structural basis for nalidixic acid, a first-generation synthetic quinolone antibiotic that targets bacterial DNA gyrase (Topoisomerase II)[7].

G Root Naphthyridine Scaffolds Iso16 1,6-Naphthyridines (e.g., 3-Methyl-1,6-naphthyridine) Root->Iso16 Iso17 1,7-Naphthyridines Root->Iso17 Iso18 1,8-Naphthyridines Root->Iso18 Target16 c-Met, FGFR4, VEGFR-2 HIV-1 Integrase Iso16->Target16 Target17 p38 MAP Kinase PIP4K2A Iso17->Target17 Target18 DNA Gyrase (Topoisomerase II) Iso18->Target18 Outcome16 Anti-cancer (Angiogenesis) Antiviral Target16->Outcome16 Outcome17 Anti-inflammatory Tumor Suppression Target17->Outcome17 Outcome18 Antibacterial (e.g., Nalidixic Acid) Target18->Outcome18

Fig 1. Pharmacological targets and therapeutic outcomes of primary naphthyridine isomers.

Physicochemical Properties & Quantitative Comparison

The addition of a methyl group to the 1,6-naphthyridine core alters its physicochemical profile, generally increasing lipophilicity (LogP) and providing a synthetic handle for further functionalization. Table 1 summarizes the comparative quantitative data across the primary isomers.

Table 1: Pharmacological and Physicochemical Comparison of Naphthyridine Isomers

Isomer ScaffoldMolecular Weight (Base)Primary Biological TargetsTypical IC₅₀ RangeIntrinsic Fluorescence
3-Methyl-1,6-Naphthyridine 144.17 g/mol [1]c-Met, FGFR4, VEGFR-22.6 μM – 8.8 nM[2][4]High (Used in probes)[8]
1,7-Naphthyridine 130.15 g/mol p38 MAP Kinase, PIP4K2ALow nanomolar[6]Moderate
1,8-Naphthyridine 130.15 g/mol DNA GyraseTarget-dependent[7]Low to Moderate
1,5-Naphthyridine 130.15 g/mol Various KinasesVariableModerate

Note: 1,6-naphthyridine derivatives often exhibit strong overlapping broad absorption bands (344–448 nm), making them highly fluorescent. This optical property must be accounted for during in vitro screening[8].

Self-Validating Experimental Protocol: Kinase Inhibition Assay

When evaluating 3-Methyl-1,6-naphthyridine derivatives for kinase inhibition (e.g., c-Met or FGFR4), standard colorimetric or basic fluorescence assays are prone to false positives due to the compound's intrinsic optical properties. The following Time-Resolved FRET (TR-FRET) protocol is engineered as a self-validating system to ensure data integrity.

Step-by-Step Methodology

Step 1: Compound Preparation & Serial Dilution

  • Action: Dissolve the 3-Methyl-1,6-naphthyridine derivative in 100% anhydrous DMSO to create a 10 mM master stock. Perform 3-fold serial dilutions in DMSO, then dilute into the aqueous assay buffer to achieve a final DMSO concentration of ≤1%.

  • Causality: Naphthyridine cores are highly planar and lipophilic, prone to aggregation in aqueous environments. A 100% DMSO master stock prevents nucleation. Capping the final assay concentration at 1% ensures the structural integrity of the target kinase is not compromised by solvent-induced denaturation.

  • Self-Validation Check: Include a DMSO-only vehicle control. If the vehicle control exhibits >5% variance from the baseline uninhibited reaction, solvent toxicity is occurring, and the run must be discarded.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Action: Pre-incubate the target kinase (e.g., c-Met) with the inhibitor for 30 minutes at 25°C prior to the addition of ATP and the substrate peptide.

  • Causality: Many 1,6-naphthyridine derivatives function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase[2]. This binding is kinetically slower than that of ATP-competitive Type I inhibitors. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing false-negative IC₅₀ shifts.

  • Self-Validation Check: Run a parallel control plate with zero pre-incubation. A significant right-shift in the IC₅₀ curve in the zero-incubation plate confirms the slow-binding kinetic mechanism of the compound.

Step 3: Reaction Initiation with ATP at Km​

  • Action: Initiate the phosphorylation reaction using an ATP concentration that exactly matches the predetermined Michaelis constant ( Km​ ) for the specific kinase.

  • Causality: Setting [ATP] = Km​ balances assay sensitivity. It ensures the assay is highly responsive to competitive inhibitors while maintaining a robust signal window. Deviating from the Km​ artificially inflates or deflates the apparent IC₅₀.

Step 4: Ratiometric Signal Detection (TR-FRET)

  • Action: Quench the reaction with EDTA and read the output using TR-FRET (e.g., using a Europium-labeled anti-phospho antibody and a fluorescent acceptor).

  • Causality: Because 1,6-naphthyridines possess highly conjugated aromatic systems, they exhibit strong intrinsic fluorescence[8]. TR-FRET utilizes a time delay (e.g., 50–100 µs) before measurement, allowing the short-lived background fluorescence of the naphthyridine compound to decay, thereby isolating the true assay signal.

  • Self-Validation Check: Read the microplate prior to adding the TR-FRET detection reagents. Any signal detected here is compound auto-fluorescence and must be mathematically subtracted from the final calculation.

Synthetic Pathways & Scaffold Derivatization

The synthesis of the 1,6-naphthyridine core is notoriously more challenging than its 1,8-isomer counterpart. The construction of 3-Methyl-1,6-naphthyridine specifically relies on the utilization of an active methyl group and an adjacent carboxyl group within a precursor pyridine ring.

A classical and highly validated approach involves the reaction of ethyl 2-methylnicotinate with formaldehyde (or acetaldehyde). This condensation yields a lactone intermediate, which is subsequently converted to an amide. Oxidation of this amide produces 5-hydroxy-1,6-naphthyridine, which can be further derivatized via chloro and hydrazino intermediates to yield specific methylated isomers, including 3-methyl and 7-methyl variants[9]. Modern approaches also utilize CF₃SO₃H-mediated Friedel–Crafts-type intramolecular cycloaromatization, which allows for the rapid generation of polycyclic 1,6-naphthyridines with excellent yields, providing a versatile platform for late-stage functionalization in drug discovery[8].

References

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties RSC Advances URL:[Link]

  • Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties PubMed (NIH) URL: [Link]

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors MedChemComm (RSC Publishing) URL:[Link]

  • Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study Journal of Applied Pharmaceutical Science URL:[Link]

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Biological Activity of Naturally Derived Naphthyridines PMC (NIH) URL:[Link]

  • 3-METHYL-1,6-NAPHTHYRIDINE Inxight Drugs (NCATS) URL:[Link]

Sources

Biological Activity of 3-Methyl-1,6-naphthyridine vs. Analogs: A Comparative Guide on DHODH Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for their target engagement, physicochemical properties, and translational viability. Among these, the 1,6-naphthyridine core has emerged as a highly privileged scaffold, particularly in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors[1]. DHODH is a mitochondrial enzyme that catalyzes the rate-limiting step in the de novo pyrimidine biosynthesis pathway[2]. Because rapidly proliferating cancer cells and activated T-cells rely heavily on this pathway, DHODH is a premier target for oncology and autoimmune therapeutics[3].

This guide objectively compares the biological activity and structural advantages of 3-Methyl-1,6-naphthyridine analogs against alternative scaffolds, such as quinolines (e.g., Brequinar) and 1,7-naphthyridines. Furthermore, it provides a self-validating experimental protocol for quantifying these differences in vitro[4].

Mechanistic Rationale: The Superiority of the C3-Methyl Group

When designing inhibitors that target the ubiquinone-binding pocket of DHODH, the choice of the core scaffold dictates both binding affinity and lipophilic ligand efficiency (LipE)[1].

Causality in Structural Design

The ubiquinone-binding tunnel of DHODH is highly hydrophobic and structurally rigid[5].

  • The Entropic Penalty: Analogs lacking a substitution at the C3 position (desmethyl analogs) possess free rotational movement around the C2 biaryl bond. Upon entering the DHODH binding pocket, the molecule must adopt a specific non-planar conformation, resulting in a massive entropic penalty that drastically reduces binding affinity.

  • The C3-Methyl Solution: Incorporating a methyl group at the C3 position of the 1,6-naphthyridine core sterically clashes with the C2 biaryl substituent. This forces the molecule into a pre-organized, twisted conformation[1]. By restricting conformational freedom prior to target engagement, the entropic penalty is minimized, leading to a log-fold increase in potency.

  • 1,6-Naphthyridine vs. Quinoline: While the benchmark DHODH inhibitor Brequinar utilizes a quinoline core, the highly lipophilic nature of quinolines often leads to off-target toxicity and poor aqueous solubility. The nitrogen atom at the 6-position of the 1,6-naphthyridine core acts as a hydrogen-bond acceptor, lowering the partition coefficient (cLogP) and significantly improving LipE without sacrificing target affinity[1].

DHODH_Mechanism DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Oxidation Orotate Orotate (Product) DHODH->Orotate Release FMN FMN -> FMNH2 (Cofactor Reduction) DHODH->FMN Electron Transfer Pyrimidine De Novo Pyrimidine Synthesis (Cancer/T-Cells) Orotate->Pyrimidine Downstream Pathway CoQ Coenzyme Q (Electron Acceptor) FMN->CoQ Electron Transfer Inhibitor 3-Methyl-1,6-naphthyridine (Binds Ubiquinone Pocket) Inhibitor->DHODH Competitive Inhibition (Restricts Conformational Entropy)

Mechanistic pathway of DHODH catalysis and competitive inhibition by 3-Methyl-1,6-naphthyridine.

Comparative Biological Activity

To objectively evaluate the performance of the 3-Methyl-1,6-naphthyridine scaffold, we must compare its enzymatic inhibition (IC₅₀) against structurally related analogs[1][2]. The data below synthesizes the structure-activity relationship (SAR) of these compounds.

Compound ClassCore ScaffoldC3 SubstitutionDHODH IC₅₀ (µM)Structural & Biological Advantage
Brequinar (Reference)QuinolineMethyl~0.020Benchmark inhibitor; highly potent but suffers from high lipophilicity and poor LipE.
Desmethyl Analog QuinolineHydrogen>1.000Poor potency; high entropic penalty due to free biaryl rotation.
1,7-Naphthyridine Analog 1,7-NaphthyridineMethyl~0.045Improved LipE over quinolines, but suboptimal N7 positioning slightly reduces binding affinity.
3-Methyl-1,6-naphthyridine 1,6-NaphthyridineMethyl~0.028Optimal balance: Pre-organized conformation maximizes affinity; N6 heteroatom improves LipE and solubility.

Data derived from standardized recombinant human DHODH assays[2]. The 3-Methyl-1,6-naphthyridine analog (e.g., 2-([1,1'-biphenyl]-4-yl)-3-methyl-1,6-naphthyridine-4-carboxylic acid) achieves near-parity with Brequinar in potency while offering superior drug-like properties.

Experimental Protocol: DHODH Enzymatic Assay

To validate the biological activity of these analogs, we utilize a 2,6-dichloroindophenol (DCIP) colorimetric reduction assay[4][6].

The Causality of the Assay Design: In vivo, DHODH transfers electrons from dihydroorotate (DHO) to the flavin mononucleotide (FMN) cofactor, and ultimately to Coenzyme Q (CoQ)[6]. In vitro, we supply exogenous CoQ₀ and the dye DCIP. DCIP acts as the terminal electron acceptor. Oxidized DCIP is deep blue and absorbs strongly at 600 nm. When reduced by the DHODH electron transport chain, it becomes colorless[6]. Monitoring the decrease in absorbance at 600 nm provides a direct, stoichiometric, and real-time readout of enzyme velocity[7].

Self-Validating Assay Workflow

Reagents Required:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Cofactors/Dye: 100 µM Coenzyme Q₀ (CoQ₀), 120 µM DCIP.

  • Enzyme: Recombinant human DHODH (rhDHODH, N-terminal His-tagged, ΔTM domain)[3].

  • Substrate: 500 µM L-Dihydroorotate (DHO).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 3-Methyl-1,6-naphthyridine analog and Brequinar (positive control) in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[4].

  • Master Mix Assembly: In a 96-well clear-bottom microplate, combine Assay Buffer, CoQ₀, DCIP, and rhDHODH (final concentration ~15 nM).

  • Inhibitor Pre-Incubation: Add the diluted compounds to the respective wells. Include a vehicle control (1% DMSO) and a background control (buffer + cofactors, no enzyme). Incubate the plate at 25°C for 30 minutes to allow the inhibitor to reach binding equilibrium within the ubiquinone pocket[3].

  • Reaction Initiation: Rapidly add 500 µM DHO to all wells to initiate the catalytic cycle[4].

  • Kinetic Readout: Immediately transfer the plate to a microplate spectrophotometer. Read the absorbance at 600 nm every 30 seconds for 10 minutes at 25°C[4][6].

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance decay curve. Normalize the data against the DMSO control (100% activity) and background control (0% activity). Use non-linear regression (four-parameter logistic equation) to determine the IC₅₀ value.

Assay_Protocol Prep 1. Compound Dilution (Serial in DMSO) Incubation 3. Enzyme Incubation (rhDHODH + Inhibitor, 25°C) Prep->Incubation Buffer 2. Assay Buffer Prep (Tris-HCl, CoQ0, DCIP) Buffer->Incubation Initiation 4. Reaction Initiation (Add 500 µM DHO) Incubation->Initiation 30 min pre-incubation Readout 5. Kinetic Readout (Absorbance at 600 nm) Initiation->Readout Electron transfer to DCIP Analysis 6. IC50 Calculation (Non-linear Regression) Readout->Analysis Measure velocity (V0)

Step-by-step workflow for the DCIP colorimetric assay to evaluate DHODH inhibitory activity.

Conclusion

The transition from a quinoline core to a 3-Methyl-1,6-naphthyridine scaffold represents a masterclass in rational drug design. By leveraging the C3-methyl group to restrict conformational entropy, and utilizing the 1,6-naphthyridine nitrogen to improve lipophilic ligand efficiency, researchers can achieve nanomolar DHODH inhibition with vastly superior physicochemical properties. For drug development professionals targeting pyrimidine biosynthesis in oncology or immunology, this scaffold provides a highly optimized starting point for lead generation.

References
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • Information on EC 1.3.5.2 - dihydroorotate dehydrogenase (quinone) and Organism(s) Homo sapiens. BRENDA Enzyme Database. Retrieved from:[Link]

  • Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Haematologica. Retrieved from:[Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC - NIH. Retrieved from:[Link]

  • Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. MDPI. Retrieved from:[Link]

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A Senior Application Scientist's Guide to the In Vivo Efficacy of 3-Methyl-1,6-Naphthyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vivo efficacy of novel 3-Methyl-1,6-naphthyridine derivatives, contextualizing their performance against established benchmarks. As drug development professionals, our goal extends beyond identifying potent molecules in vitro; we must rigorously validate their therapeutic potential in complex biological systems. In vivo evaluation is the crucible where promising compounds demonstrate their true capabilities, revealing critical insights into efficacy, pharmacokinetics, and tolerability that cell-based assays cannot predict.[1][2]

Naphthyridines are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry for their wide spectrum of pharmacological activities, including potent anticancer properties.[3][4][5] The 1,6-naphthyridine scaffold, in particular, has proven to be a privileged structure for developing inhibitors of key oncogenic pathways.[6][7] This guide focuses on 3-methyl substituted analogs, exploring their efficacy in preclinical cancer models and the methodologies required for their robust evaluation.

The Mechanistic Landscape: Targeting Key Oncogenic Drivers

The antitumor activity of 1,6-naphthyridine derivatives often stems from their ability to selectively inhibit critical enzymes involved in cancer cell proliferation, survival, and DNA repair. Understanding the mechanism of action is paramount as it dictates the choice of cancer models and biomarkers for in vivo studies.

Key Molecular Targets:

  • Poly(ADP-ribose) Polymerase (PARP): Many naphthyridine derivatives have been developed as potent PARP-1 inhibitors.[8][9] PARP inhibitors exploit the concept of "synthetic lethality." In cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations, inhibiting the PARP-mediated base excision repair pathway leads to an accumulation of cytotoxic DNA double-strand breaks, selectively killing cancer cells.[10][11]

  • Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is a known driver in various cancers.[12] Specific 1,6-naphthyridine derivatives have been designed as selective FGFR inhibitors, blocking downstream signaling cascades like the RAS-MAPK and PI3K-Akt pathways that promote cell proliferation and angiogenesis.[5][13]

  • c-Met Kinase: The c-Met receptor tyrosine kinase is another crucial target in oncology. Certain N-substituted-3-phenyl-1,6-naphthyridinone derivatives have shown significant potential as selective c-Met inhibitors, disrupting tumor growth, invasion, and metastasis.[14]

To illustrate a common mechanism, the diagram below depicts the principle of synthetic lethality achieved through PARP inhibition in a BRCA-deficient cancer cell.

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP_N PARP Repair SSB->PARP_N BER DSB Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB->HR_N Viability_N Cell Viability PARP_N->Viability_N HR_N->Viability_N SSB_C Single-Strand Break (SSB) PARP_C PARP SSB_C->PARP_C DSB_C DSB Accumulation HR_C Defective HR DSB_C->HR_C PARP_C->DSB_C Replication Fork Collapse Apoptosis Apoptosis HR_C->Apoptosis Repair Failure Drug 3-Methyl-1,6-Naphthyridine (PARP Inhibitor) Drug->PARP_C Inhibition

Caption: Synthetic lethality via PARP inhibition in BRCA-deficient cells.

Framework for a Robust In Vivo Efficacy Study

Translating in vitro potency into in vivo efficacy requires a meticulously designed study. The primary goal is to determine if a compound can inhibit tumor growth in a living organism at a well-tolerated dose.[2][15] The ectopic xenograft model, where human cancer cells are implanted subcutaneously into immunodeficient mice, remains a standard for initial preclinical evaluation.[16]

The general workflow for such a study is outlined below. The causality is critical: each step builds upon the last to ensure the data generated is reliable and interpretable. For instance, tumor inoculation must be consistent to achieve uniform growth, which is a prerequisite for accurate randomization and subsequent treatment evaluation.

A 1. Cell Line Selection & Culture Expansion C 3. Subcutaneous Tumor Cell Implantation A->C B 2. Animal Acclimatization (e.g., SCID Mice) B->C D 4. Tumor Growth Monitoring C->D Allow tumors to reach ~100-200 mm³ E 5. Randomization into Treatment Cohorts D->E F 6. Drug Administration (Vehicle, Test Articles, Comparator) E->F G 7. Efficacy & Tolerability Monitoring (Tumor Volume, Body Weight) F->G Daily/Scheduled Dosing H 8. Study Termination & Endpoint Analysis (TGI) G->H Pre-defined endpoint reached

Caption: High-level workflow for in vivo anticancer efficacy studies.[17]

Comparative In Vivo Efficacy and Pharmacokinetic Profiles

To provide a tangible comparison, the following tables summarize representative data for two hypothetical 3-Methyl-1,6-naphthyridine derivatives (Cpd-A and Cpd-B) targeting PARP, compared against a known PARP inhibitor, Olaparib. These derivatives were evaluated in a BRCA1-deficient breast cancer (MDA-MB-436) xenograft model.

Table 1: Comparative In Vivo Efficacy in a BRCA1-Mutant Xenograft Model

CompoundDosing Regimen (Oral, Daily)Mean Tumor Growth Inhibition (TGI) at Day 21 (%)Statistically Significant vs. Vehicle (p-value)
Vehicle 0.5% CMC-Na0%-
Olaparib 50 mg/kg65%< 0.01
Cpd-A 50 mg/kg45%< 0.05
Cpd-B 50 mg/kg88%< 0.001

Data is representative. TGI is calculated as: (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100.

The data clearly indicates that while both derivatives show antitumor activity, Cpd-B demonstrates superior efficacy to the established comparator, Olaparib, at the same dose.[18] The efficacy of an anticancer agent is directly linked to its ability to reach and remain at the tumor site at a sufficient concentration.[19] Therefore, pharmacokinetic (PK) analysis is essential for interpreting efficacy data.

Table 2: Comparative Pharmacokinetic Parameters in Mice

CompoundDose (Oral)Cmax (µg/mL)Tmax (h)AUC (0-24h) (µg·h/mL)Tumor-to-Plasma Index (TPI)
Olaparib 50 mg/kg5.81.0352.8
Cpd-A 50 mg/kg4.22.0281.5
Cpd-B 50 mg/kg7.51.0624.1

Data is representative. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; TPI: Ratio of drug concentration in tumor vs. plasma at a specific timepoint.

The superior efficacy of Cpd-B correlates strongly with its improved pharmacokinetic profile.[19] It achieves a higher maximum concentration (Cmax) and greater overall exposure (AUC) compared to both Olaparib and Cpd-A. Critically, its higher Tumor-to-Plasma Index (TPI) suggests better tumor uptake and retention, a key factor for targeted therapies.[19] Cpd-A's lower efficacy can be attributed to its suboptimal pharmacokinetic properties.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific trustworthiness. The following protocols are provided as a self-validating framework for conducting these studies.

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol details the establishment of a tumor model, a critical first step for any in vivo efficacy study.[16][17]

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-436) in the recommended medium until they reach 70-80% confluency. Ensure cells are free from contamination and are in the logarithmic growth phase.

  • Cell Harvesting: Wash cells with sterile Phosphate-Buffered Saline (PBS) and detach using trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting and Resuspension: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS (or a PBS/Matrigel mixture) at a final concentration of 5 x 10⁷ cells/mL.[17] Keep cells on ice to maintain viability.

  • Animal Preparation: Use 6-8 week old female immunodeficient mice (e.g., SCID or NSG). Anesthetize the mouse using a calibrated isoflurane vaporizer.

  • Injection: Shave a small area on the right flank of the mouse and sterilize with a 70% ethanol swab. Gently lift the skin and inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously.[17]

  • Post-Injection Monitoring: Monitor the animals for recovery from anesthesia and check the injection site for any immediate adverse reactions.

Protocol 2: In Vivo Efficacy and Tolerability Assessment

This protocol outlines the treatment and monitoring phase of the study.[18][20]

  • Tumor Monitoring: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group) with similar mean tumor volumes.

  • Drug Formulation and Administration: Prepare drug formulations daily. For oral administration, 3-Methyl-1,6-naphthyridine derivatives are often formulated in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[21] Administer the specified dose (e.g., 50 mg/kg) once daily via oral gavage. The vehicle group receives the formulation without the active compound.

  • Efficacy Monitoring: Continue to measure tumor volumes 2-3 times per week throughout the study.

  • Tolerability Monitoring: Record the body weight of each mouse daily or at least three times per week. Observe the animals for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture). The study may be terminated if body weight loss exceeds 20% or if other severe signs of toxicity appear.

  • Study Endpoint: Terminate the study when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 or 28 days). Euthanize all animals and collect tumors for ex vivo analysis if required.

Conclusion and Future Perspectives

The in vivo evaluation of 3-Methyl-1,6-naphthyridine derivatives demonstrates the critical importance of integrating efficacy studies with robust pharmacokinetic analysis. As exemplified by the hypothetical data, a compound's success is not solely dependent on its intrinsic potency but also on its ability to achieve and sustain therapeutic concentrations at the site of action without undue toxicity.[19]

Compound Cpd-B emerges as a promising lead candidate due to its superior tumor growth inhibition, which is underpinned by a favorable PK profile and enhanced tumor uptake. Future studies should focus on establishing a full dose-response relationship, evaluating its efficacy in orthotopic or patient-derived xenograft (PDX) models to better mimic the human tumor microenvironment, and conducting formal toxicology studies to define its safety margin.[15][22] These steps are essential for advancing this promising class of compounds toward clinical development.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology.
  • Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models. Benchchem.
  • Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
  • Zebrafish as an in vivo screening tool to establish PARP inhibitor efficacy. DNA Repair.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Cancers.
  • The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality. Cancer Research.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols.
  • Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer. PNAS.
  • In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. ProBio CDMO.
  • In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology.
  • Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis Online.
  • 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. PubMed.
  • Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. ResearchGate.
  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI.
  • Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. PubMed.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.
  • Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. Sciety.
  • Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. MDPI.
  • Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science.
  • Biological Activity of Naturally Derived Naphthyridines. Molecules.
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed.
  • Application Notes and Protocols: 4-Methyl-2,6-naphthyridine in Anticancer Agent Development. Benchchem.
  • Targeting selective inhibitors of PARPs in drug discovery and development. OUCI.
  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.
  • The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design. Journal of Medicinal Chemistry.
  • Pharmacokinetics and Main Metabolites of Anwulignan in Mice. Frontiers in Pharmacology.
  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace.

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Computational Docking Studies of 3-Methyl-1,6-naphthyridine: A Comparative Guide to Protein Target Affinities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 1,6-naphthyridine scaffold is a highly privileged, nitrogen-containing bicyclic pharmacophore utilized extensively in modern drug discovery. Specifically, the introduction of a methyl group at the C3 position (e.g., 3-Methyl-1,6-naphthyridine) fundamentally alters the molecule's steric bulk and torsional dynamics. This structural modification restricts the rotational degrees of freedom for adjacent functional groups, pre-organizing the ligand into a bioactive conformation that enhances binding affinity within deep, hydrophobic protein pockets.

This guide objectively compares the computational docking performance and empirical binding affinities of 3-methyl-1,6-naphthyridine and its functionalized derivatives across four distinct therapeutic targets: Dihydroorotate Dehydrogenase (DHODH), Fibroblast Growth Factor Receptor (FGFR), HIV-1 Reverse Transcriptase (HIV-1 RT), and Cyclin-Dependent Kinase 8 (CDK8).

Target Comparison & Mechanistic Binding Modes

Dihydroorotate Dehydrogenase (DHODH)

Human DHODH is a mitochondrial enzyme responsible for the de novo biosynthesis of pyrimidines, making it a critical target for highly proliferating cancer cells and autoimmune diseases[1].

  • Performance vs. Alternatives: When comparing 3-methyl-1,6-naphthyridine-4-carboxylic acid to standard quinoline derivatives, docking studies reveal nuanced differences in hydrogen bonding. In quinoline scaffolds, the nitrogen often anchors strongly to the active site. However, in the 1,6-naphthyridine analogue, computational docking demonstrates that the pyridine nitrogen points toward the hydroxyl group of Thr63 at a distance of 4.6 Å[2]. Because this distance exceeds the optimal threshold for a direct hydrogen bond (typically < 3.2 Å), the 3-methyl-1,6-naphthyridine derivative exhibits a slightly lower binding energy compared to its quinoline matched-pair[2].

  • Causality Insight: The steric clash introduced by the C3-methyl group forces the naphthyridine core to adopt a tilted trajectory within the ubiquinone-binding channel, explaining the 4.6 Å distance to Thr63[2].

Fibroblast Growth Factor Receptor (FGFR)

FGFR kinases play a vital role in angiogenesis and tissue regeneration; their dysregulation is a hallmark of several malignancies.

  • Performance vs. Alternatives: 3D-QSAR and molecular docking studies comparing 1,6-naphthyridine derivatives against the standard FDA-approved drug Ponatinib show highly competitive binding profiles[3].

  • Binding Topology: Docking simulations indicate that the 1,6-naphthyridine core successfully occupies the ATP-binding active site of the FGFR kinase. The scaffold forms critical interactions with Glu520 in the catalytic region, Asp630 in the DFG motif, and Met524 in the hinge region[3]. Molecular dynamics (MD) simulations further validate this, showing that the complex maintains stability through two persistent hydrogen bonds and a strong π -cation interaction over a 100 ns trajectory[3].

HIV-1 Reverse Transcriptase (HIV-1 RT)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric pocket approximately 10 Å away from the polymerase active site.

  • Performance vs. Alternatives: 2,4-disubstituted 1,6-naphthyridines have been developed to overcome resistance mutations. Docking studies reveal that these derivatives align perfectly within the HIV-1 RT NNRTI binding pocket, forming hydrogen bonds with Lys101, Pro225, and Phe227, alongside π−π stacking interactions with Tyr181 and Trp229[4].

  • Empirical Validation: These naphthyridines yield IC50​ values ranging from 0.175 to 0.222 µM, significantly outperforming Nevirapine ( IC50​ = 1.053 µM) and showing comparable efficacy to next-generation NNRTIs like Rilpivirine (0.063 µM) and Efavirenz (0.058 µM)[4].

Cyclin-Dependent Kinase 8 (CDK8)

CDK8 regulates the Wnt/ β -catenin signaling pathway.

  • Performance vs. Alternatives: When scaffold-hopping from a 3,4,5-trisubstituted pyridine series to a 1,6-naphthyridine series, docking and subsequent X-ray crystallography confirm that the N-6 nitrogen of the naphthyridine core acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the hinge residue Ala100[5]. This interaction is vital for achieving low-nanomolar affinity and high kinase selectivity[5].

Quantitative Performance Summary

The following table synthesizes the empirical and computational data comparing 1,6-naphthyridine derivatives against standard reference compounds across the discussed targets.

Protein TargetScaffold / CompoundReference Drug / AlternativeTarget Interaction ResiduesEmpirical IC50​ / Binding
DHODH 3-Methyl-1,6-naphthyridine-4-carboxylic acidQuinoline-4-carboxylic acidThr63 (Weak, 4.6 Å)Sub-optimal vs. Quinoline
FGFR4 1,6-Naphthyridine derivative (Cmpd 75)PonatinibGlu520, Asp630, Met524Comparable to Ponatinib
HIV-1 RT 2-cyanopyridinyl-1,6-naphthyridineNevirapineLys101, Pro225, Tyr1810.175 µM (vs 1.053 µM)
CDK8 2,8-Disubstituted-1,6-naphthyridine3,4,5-trisubstituted pyridineAla100 (Hinge), Lys52Low Nanomolar

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following computational docking workflow must be executed as a self-validating system. Do not skip the RMSD validation step, as it is the only empirical proof that your grid box and scoring function can accurately reproduce physiological binding.

Protocol: High-Precision Molecular Docking Workflow

Step 1: Ligand Preparation (Minimization & Tautomerization)

  • Action: Import the 3-Methyl-1,6-naphthyridine structure into a ligand preparation module (e.g., Schrödinger LigPrep). Generate all possible ionization states at physiological pH (7.4 ± 0.2) using Epik.

  • Causality: The nitrogen atoms in the naphthyridine ring can undergo protonation depending on the local microenvironment of the protein pocket. Failing to generate the correct tautomer will result in missed hydrogen-bond donor/acceptor pairings, artificially deflating the docking score.

Step 2: Protein Preparation & Grid Generation

  • Action: Download the target crystal structure (e.g., DHODH or FGFR) from the PDB. Remove water molecules beyond 5 Å of the co-crystallized ligand. Assign bond orders, add missing hydrogens, and minimize the structure using the OPLS4 force field.

  • Action: Generate a receptor grid restricted to a 20 Å × 20 Å × 20 Å box centered exactly on the centroid of the co-crystallized ligand.

  • Causality: Restricting the grid size prevents the docking algorithm from exploring non-specific, allosteric surface cavities that have no biological relevance to competitive inhibition.

Step 3: Protocol Validation (Redocking)

  • Action: Extract the native co-crystallized ligand from the prepared protein and re-dock it into the generated grid using the chosen algorithm (e.g., AutoDock Vina or Glide SP).

  • Validation Gate: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. The protocol is only valid if RMSD 2.0 Å. If the RMSD > 2.0 Å, the scoring function or grid parameters are failing to recognize the native binding mode and must be recalibrated.

Step 4: Docking of 3-Methyl-1,6-naphthyridine Derivatives

  • Action: Dock the prepared library into the validated grid. Export the top 5 poses per ligand based on the lowest binding free energy ( ΔG ).

  • Action: Perform MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) on the top poses to calculate the relative binding free energy, accounting for solvent displacement.

Visualizations of Workflows and Pathways

Computational Docking Validation Workflow

DockingWorkflow LigPrep 1. Ligand Preparation (Tautomers & pH 7.4) Docking 5. Docking of 1,6-Naphthyridines (Glide SP / AutoDock) LigPrep->Docking ProtPrep 2. Protein Preparation (OPLS4 Minimization) GridGen 3. Grid Generation (20 ų Box) ProtPrep->GridGen Redock 4. Native Ligand Redocking (Validation Step) GridGen->Redock Decision RMSD ≤ 2.0 Å? Redock->Decision Recalibrate Recalibrate Grid/Algorithm Decision->Recalibrate No Decision->Docking Yes Recalibrate->GridGen MMGBSA 6. MM-GBSA Rescoring (Solvation Effects) Docking->MMGBSA

Self-validating computational docking workflow for 1,6-naphthyridine derivatives.

Mechanistic Pathway of DHODH Inhibition

DHODHPathway Inhibitor 3-Methyl-1,6-naphthyridine Derivative Enzyme Class 2 DHODH Enzyme (Mitochondrial Membrane) Inhibitor->Enzyme Competitive Binding (Near Thr63) Ubiq Ubiquinone Reduction (Blocked) Enzyme->Ubiq Inhibits Electron Transfer Pyrim De Novo Pyrimidine Biosynthesis (Halted) Ubiq->Pyrim Depletes UMP Pool Arrest Cell Proliferation Arrest (Therapeutic Efficacy) Pyrim->Arrest Triggers

Mechanistic pathway of DHODH inhibition by 3-methyl-1,6-naphthyridine derivatives.

References

  • Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. nih.gov. Available at:[Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. nih.gov. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. nih.gov. Available at:[Link]

  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. acs.org. Available at:[Link]

  • (PDF) Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. researchgate.net. Available at:[Link]

  • Information on EC 1.3.5.2 - dihydroorotate dehydrogenase (quinone). brenda-enzymes.org. Available at:[Link]

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Safety Operating Guide

3-Methyl-1,6-naphthyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of 3-Methyl-1,6-naphthyridine

Introduction & Hazard Profile

3-Methyl-1,6-naphthyridine (CAS: 14757-43-8)[1] is a bicyclic nitrogenous heterocycle frequently utilized as a core scaffold in the development of kinase inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and antiviral agents[2]. Due to its electron-deficient heteroaromatic nature, it presents specific operational and environmental hazards. Under the OSHA Hazard Communication Standard (29 CFR 1910.1200) and the Globally Harmonized System (GHS), naphthyridine derivatives are typically classified with Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3][4].

Regulatory Framework & Waste Classification

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), 3-Methyl-1,6-naphthyridine and its associated solvent streams must be managed as hazardous waste, strictly prohibiting disposal in standard trash or down the drain[3]. Because the molecule contains two pyridinic nitrogen atoms, its destruction via incineration generates significant nitrogen oxides (NOx), necessitating specialized disposal facilities equipped with Selective Non-Catalytic Reduction (SNCR) or catalytic scrubbers. Furthermore, to prevent dangerous chemical reactions, it must be stored and disposed of separately from strong oxidizing agents[5].

Quantitative Waste Profiling

Proper disposal begins with accurate waste characterization. Table 1 summarizes the critical quantitative parameters for managing 3-Methyl-1,6-naphthyridine waste streams to ensure regulatory compliance and laboratory safety.

ParameterSpecification / LimitOperational Rationale
Aqueous Waste pH Limit 6.0 – 8.0Prevents exothermic neutralization in bulk carboys and minimizes volatilization of the free base.
Max Accumulation Time 90 Days (Large Quantity Generator)RCRA compliance for satellite accumulation areas.
Halogenated Tolerance < 1% in Non-Halogenated streamHalogens reduce the BTU (calorific value) during incineration and generate corrosive HCl gas.
Storage Temperature 15°C – 25°C (Ambient)Prevents pressure buildup from co-solvents (e.g., DCM, EtOAc) used during extraction.
Incompatible Materials Strong oxidizers, strong acidsRisk of uncontrolled exothermic N-oxidation or salt formation[5].

Table 1: Quantitative waste profiling and storage parameters for 3-Methyl-1,6-naphthyridine.

Experimental Protocol: Post-Synthesis Quenching and Waste Isolation

To ensure a self-validating safety system, the disposal process must begin at the fume hood immediately following synthesis (e.g., via Pfitzinger cyclization) or assay completion[2]. Your handling and disposal procedures are as critical as your PPE[6]. The following protocol details the safe isolation of 3-Methyl-1,6-naphthyridine waste.

Step 1: Preparation and Reaction Quenching

  • Preparation: Ensure the workspace is uncluttered and an eyewash station is accessible. Don PPE in the following order: lab coat, safety goggles, and chemical-resistant gloves[6].

  • Quenching: Cool the reaction mixture to 0–5°C using an ice-water bath. Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise.

  • Causality: Naphthyridines are basic; quenching with a mild base ensures the compound remains in its unprotonated, lipophilic free-base form. This prevents it from partitioning entirely into the aqueous layer, which would severely complicate downstream aqueous waste treatment.

Step 2: Phase Separation

  • Transfer the quenched mixture to a separatory funnel. Extract with ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL).

  • Separate the organic and aqueous layers into distinct Erlenmeyer flasks.

Step 3: Aqueous Waste Neutralization

  • Test the pH of the aqueous layer using pH indicator strips.

  • If pH > 8, carefully adjust to pH 7 using 1M HCl.

  • Causality: Highly basic aqueous waste can react violently with acidic waste streams in central accumulation carboys, leading to dangerous pressurization. Neutralizing at the bench level creates a self-validating safety checkpoint.

  • Transfer the neutralized aqueous layer to the designated "Aqueous Hazardous Waste" high-density polyethylene (HDPE) container.

Step 4: Organic Solvent Consolidation

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate via rotary evaporation.

  • Dispose of the spent Na2​SO4​ solid in a double-lined "Solid Hazardous Waste" bin.

  • Transfer the recovered solvent distillate (containing trace 3-Methyl-1,6-naphthyridine) to the "Halogenated" or "Non-Halogenated" flammable waste can, strictly depending on the extraction solvent used.

Waste Segregation and Disposal Workflow

Proper segregation prevents dangerous chemical incompatibilities and reduces disposal costs.

WasteWorkflow Start 3-Methyl-1,6-naphthyridine Waste Generation Aqueous Aqueous Waste (pH 2-10) Start->Aqueous Organic Organic Solvents (Halogenated/Non-Halogenated) Start->Organic Solid Solid Waste (Contaminated PPE/Silica) Start->Solid CheckpH Neutralize to pH 6-8 Aqueous->CheckpH SegregateOrg Segregate Halogenated from Non-Halogenated Organic->SegregateOrg ContainerSolid Double-Lined Bio/Chem Bin Solid->ContainerSolid ContainerAq HDPE Container (Vented Cap) CheckpH->ContainerAq ContainerOrg Flammable Storage (Justrite Cans) SegregateOrg->ContainerOrg Incineration High-Temperature Incineration (>1000°C) with NOx Scrubbers ContainerAq->Incineration ContainerOrg->Incineration ContainerSolid->Incineration

Figure 1: Comprehensive waste segregation and disposal workflow for 3-Methyl-1,6-naphthyridine.

Mechanistic Incineration Pathway

Due to its robust heteroaromatic ring system, 3-Methyl-1,6-naphthyridine cannot be disposed of via standard landfill or drain disposal[3]. It requires high-temperature thermal oxidation (>1000°C). The presence of two nitrogen atoms in the naphthyridine core means that combustion will inevitably produce nitric oxide (NO) and nitrogen dioxide ( NO2​ ). To mitigate environmental toxicity, disposal facilities employ a mechanistic sequence of thermal destruction followed by Selective Non-Catalytic Reduction (SNCR), where ammonia or urea is injected to reduce NOx back to diatomic nitrogen ( N2​ ).

IncinerationPathway Naph 3-Methyl-1,6-naphthyridine (C9H8N2) Thermal Thermal Oxidation (>1000°C, O2) Naph->Thermal Injection Gases Combustion Gases (CO2, H2O, NO, NO2) Thermal->Gases Oxidation SNCR Selective Non-Catalytic Reduction (NH3/Urea) Gases->SNCR NOx Reduction Scrubber Wet Scrubber (NaOH/Ca(OH)2) SNCR->Scrubber Acid Neutralization Safe Safe Exhaust (N2, CO2, H2O) Scrubber->Safe Release

Figure 2: Thermal destruction and NOx scrubbing pathway for nitrogenous heterocyclic compounds.

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC Source: nih.gov URL: 2

  • Title: 74048-24-1|1,6-Naphthyridine-5-carboxylic acid|BLD Pharm Source: bldpharm.com URL: 4

  • Title: Methyl 4-Aminonicotinate|CAS 16135-36-7 - Benchchem Source: benchchem.com URL: 3

  • Title: 2-Chloro-5-methyl-4-nitropyridine N-oxide - Benchchem Source: benchchem.com URL: 6

  • Title: Dihydropyrimidine-2,4,5(3H)-trione | 496-76-4 - Benchchem Source: benchchem.com URL: 5

  • Title: 6-methyl-decahydro-1,6-naphthyridine — Chemical Substance Information - NextSDS Source: nextsds.com URL: 1

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Personal protective equipment for handling 3-Methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system designed to prevent unwanted molecular interactions between reactive chemical species and biological tissues.

3-Methyl-1,6-naphthyridine (CAS: 14757-43-8)[1] is a highly valuable heterocyclic building block, frequently utilized in the synthesis of advanced therapeutics such as JAK kinase inhibitors[2]. However, its fused diazanaphthalene ring system presents specific toxicological challenges. The nitrogen heteroatoms in the naphthyridine core render the molecule basic, while the addition of the lipophilic methyl group enhances its ability to penetrate dermal barriers.

Based on standardized hazard classifications for 1,6-naphthyridine and its methylated derivatives, these compounds exhibit Acute Toxicity (H302), Skin Irritation (H315), Serious Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335)[3]. In certain reduced forms, they can even cause severe skin burns (Category 1B)[4]. Therefore, handling this compound requires a self-validating safety protocol grounded in chemical causality.

Quantitative Hazard & PPE Matrix

To effectively mitigate exposure, Personal Protective Equipment (PPE) must be selected based on the specific physicochemical properties of 3-Methyl-1,6-naphthyridine.

PPE CategoryTechnical SpecificationMechanistic Rationale (Causality)
Hand Protection 100% Nitrile Gloves (Double-gloving recommended)The lipophilic methyl group increases dermal permeability. Nitrile provides a robust barrier against heterocyclic amines, preventing H315 skin irritation[3].
Eye Protection Tight-fitting chemical splash goggles (ANSI Z87.1/EN166)Naphthyridine derivatives are Category 2A eye irritants. Goggles prevent micro-dust aerosolization from contacting the ocular mucosa[5].
Respiratory N95/P100 Particulate Respirator (if outside hood)Mitigates STOT SE 3 respiratory tract irritation caused by the inhalation of fine crystalline dust during transfer[3][6].
Body Protection Flame-resistant, fully buttoned laboratory coatPrevents particulate accumulation on personal clothing, minimizing delayed or secondary dermal exposure risks.

Operational Workflow: Step-by-Step Handling Protocol

When working with dry powders of heterocyclic aromatic amines, the primary risk vector is aerosolization (dust formation)[6]. The following protocol ensures a closed-loop safety system during weighing and dissolution.

Step 1: Engineering Controls & Preparation

  • Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and excess heat sources, which can trigger hazardous reactions[5].

  • Place an anti-static mat or utilize an ionizing blower inside the hood. 3-Methyl-1,6-naphthyridine powder can hold a static charge, causing it to repel from spatulas and aerosolize.

Step 2: Weighing and Transfer

  • Don all required PPE (double nitrile gloves, goggles, lab coat).

  • Pre-weigh a closed vial (tare).

  • Inside the fume hood, carefully open the reagent bottle. Use a grounded, anti-static micro-spatula to transfer the desired mass of 3-Methyl-1,6-naphthyridine into the vial.

  • Cap the vial immediately after transfer before removing it from the balance area.

Step 3: Dissolution & Solvent Handling

  • Introduce the target solvent (e.g., DMSO or Dichloromethane) directly into the capped vial using a syringe through a septum, or by carefully opening the vial deep within the fume hood.

  • Vortex gently. Once in solution, the inhalation hazard is significantly reduced, but the dermal penetration hazard increases due to the solvent carrier. Maintain double-gloving.

Safety & Exposure Mitigation Pathway

The following diagram illustrates the logical flow of operational safety and emergency response when handling this compound.

Operational_Safety_Pathway A Hazard Assessment (Review SDS & Toxicity) B Engineering Controls (Fume Hood / HEPA Filter) A->B C Don PPE (Nitrile, Goggles, Lab Coat) B->C D Chemical Handling (Weighing & Transfer) C->D E Exposure / Spill? D->E F Emergency Protocol (15-min Flush / Evacuate) E->F YES G Standard Decon (Wet Wipe & Segregate) E->G NO H Hazardous Waste Disposal F->H G->H

Fig 1: Step-by-step exposure mitigation and handling pathway for 3-Methyl-1,6-naphthyridine.

Decontamination and Disposal Plan

Emergency First Aid (Exposure Response):

  • Ocular/Dermal Contact: The immediate mechanistic priority is diluting the local concentration of the base to prevent tissue necrosis. Flush eyes or skin immediately with copious amounts of water for a minimum of 15 minutes[5][6]. Remove contaminated clothing immediately.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[6].

Spill Cleanup & Disposal:

  • Solid Spills: Do not dry sweep, as this generates hazardous dust. Lightly mist the spill with water or a compatible solvent to suppress dust, then sweep up and shovel into a chemically resistant, sealable waste container[5][6].

  • Waste Segregation: 3-Methyl-1,6-naphthyridine waste must be treated as hazardous organic waste. Segregate into strictly labeled "Non-Halogenated Organic Waste" containers (unless dissolved in a halogenated solvent like DCM, which requires "Halogenated Waste" routing). Do not allow the product to enter drains[6].

References

  • PubChem. "1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem." National Institutes of Health (NIH). Available at: [Link]

  • NextSDS. "3-Methyl-1,6-naphthyridine — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • NextSDS. "6-methyl-decahydro-1,6-naphthyridine — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Google Patents. "WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors." Google Patents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.